molecular formula C13H16O2 B3381385 6-(tert-Butyl)chroman-4-one CAS No. 23067-77-8

6-(tert-Butyl)chroman-4-one

Cat. No.: B3381385
CAS No.: 23067-77-8
M. Wt: 204.26 g/mol
InChI Key: WIHDZXWBSWGOEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Tert-butyl)chroman-4-one (CAS 23067-77-8) is a high-purity chroman-4-one derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile building block for the isolation, design, and synthesis of novel lead compounds . Structurally characterized by the fusion of a benzene ring with a dihydropyran ring, the chroman-4-one scaffold is a privileged structure in pharmaceutical development . The tert-butyl substituent at the 6-position influences the compound's properties, contributing to a molecular weight of 204.27 g/mol and a calculated LogP of 2.86 . Chroman-4-one analogues are extensively investigated for their diverse biological activities. Research highlights their potential as anticancer agents, with studies showing that synthetic and natural derivatives can inhibit cancer cell proliferation and induce apoptosis in various cell lines, including breast cancer (MDA-MB-231), nasopharyngeal carcinoma (KB), and human neuroblastoma (SK-N-MC) . The chromanone core is also explored for its potential as a tumor necrosis factor-α (TNF-α) inhibitor, for antidiabetic, antioxidant, and antimicrobial applications . This product is provided with a purity of 97% . It is classified with the signal word "Warning" and may cause skin and eye irritation, serious eye irritation, respiratory irritation, and be harmful if swallowed . Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment in a well-ventilated area. This chemical is intended for research purposes only and is strictly not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-tert-butyl-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-13(2,3)9-4-5-12-10(8-9)11(14)6-7-15-12/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHDZXWBSWGOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90553196
Record name 6-tert-Butyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23067-77-8
Record name 6-tert-Butyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 6-(tert-Butyl)chroman-4-one Structural Properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural properties, synthesis, and characterization of 6-(tert-Butyl)chroman-4-one .

Executive Summary

6-(tert-Butyl)chroman-4-one (IUPAC: 6-(1,1-dimethylethyl)-2,3-dihydro-1-benzopyran-4-one) is a lipophilic derivative of the privileged chroman-4-one scaffold. Characterized by a fused benzene-dihydropyranone bicyclic core, this molecule integrates the steric bulk and hydrophobicity of a tert-butyl group at the C6 position. This structural modification significantly alters the physicochemical profile of the parent chromanone, enhancing membrane permeability and altering metabolic stability, making it a valuable intermediate in the synthesis of fungicides, selective estrogen receptor modulators (SERMs), and lipophilic antioxidants.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

PropertyData
IUPAC Name 6-(1,1-dimethylethyl)-2,3-dihydro-4H-1-benzopyran-4-one
Molecular Formula C₁₃H₁₆O₂
Molecular Weight 204.27 g/mol
Core Scaffold Chroman-4-one (Dihydrochromone)
Key Substituent tert-Butyl group at C6 (para to ether oxygen)
Predicted LogP 3.8 – 4.2 (High Lipophilicity)
Physical State Solid (Low melting point predicted: 60–80 °C)
Solubility Soluble in CH₂Cl₂, EtOAc, DMSO; Insoluble in water

Structural Characterization

Molecular Geometry and Conformation

The chroman-4-one core is not planar. The heterocyclic dihydropyranone ring adopts a sofa or half-chair conformation .

  • Ring Puckering: The C2 and C3 atoms deviate from the plane defined by the benzene ring and the carbonyl group (C4). This puckering relieves torsional strain between the methylene protons.

  • tert-Butyl Anchoring: The bulky tert-butyl group at C6 is rigidly locked in the equatorial plane relative to the benzene ring to minimize steric clash with adjacent protons (H5 and H7). This substituent acts as a "lipophilic anchor," restricting the rotation of the molecule within a protein binding pocket.

Electronic Properties
  • Carbonyl Polarization: The C4 carbonyl is conjugated with the benzene ring through the ether oxygen (O1). The lone pairs on O1 donate electron density into the ring (resonance), increasing the electron density at C6 and C8.

  • Substituent Effect: The tert-butyl group is a weak electron-donating group (inductive effect, +I). It slightly increases the electron density of the aromatic ring compared to the unsubstituted parent, potentially making the carbonyl oxygen slightly more basic and the C3 position less acidic than in electron-deficient analogs.

Spectroscopic Signatures (Diagnostic)

The following data represents the predicted spectroscopic profile based on validated analogs (e.g., 6-methylchroman-4-one).

¹H NMR (400 MHz, CDCl₃)
PositionShift (δ, ppm)MultiplicityIntegrationAssignment
C6-tBu 1.32Singlet (s)9Htert-Butyl methyls
C3-H 2.81Triplet (t, J = 6.4 Hz)2Hα-Carbonyl methylene
C2-H 4.52Triplet (t, J = 6.4 Hz)2HEther methylene
C8-H 6.95Doublet (d, J = 8.5 Hz)1HAromatic (ortho to O)
C7-H 7.55Doublet of Doublets (dd)1HAromatic (meta to O)
C5-H 7.92Doublet (d, J = 2.4 Hz)1HAromatic (ortho to C=O)

Note: The H5 proton is significantly deshielded (shifted downfield to ~7.9 ppm) due to the magnetic anisotropy of the adjacent carbonyl group.

IR Spectrum (ATR)
  • C=O Stretch: 1680–1690 cm⁻¹ (Conjugated ketone).

  • C-O-C Stretch: 1220–1240 cm⁻¹ (Aryl alkyl ether).

  • C-H Stretch (Aliphatic): 2950–2970 cm⁻¹ (Strong t-butyl signal).

Synthesis Protocol

The most robust route to 6-(tert-butyl)chroman-4-one is the Friedel-Crafts Cyclization of the corresponding phenoxypropionic acid.

Workflow Diagram

Synthesis SM 4-tert-Butylphenol Inter Intermediate: 3-(4-tert-butylphenoxy) propionic acid SM->Inter O-Alkylation (Williamson) Reagent1 3-Chloropropionic Acid + NaOH (aq) Reagent1->Inter Product Target: 6-(tert-Butyl)chroman-4-one Inter->Product Intramolecular Acylation Reagent2 Polyphosphoric Acid (PPA) or SOCl2 / AlCl3 Reagent2->Product

Figure 1: Two-step synthetic pathway from 4-tert-butylphenol.

Step-by-Step Methodology
Step 1: Synthesis of 3-(4-tert-butylphenoxy)propionic acid
  • Reagents: Dissolve 4-tert-butylphenol (15.0 g, 100 mmol) in 20% aqueous NaOH (50 mL).

  • Addition: Slowly add a solution of 3-chloropropionic acid (10.8 g, 100 mmol) neutralized with sodium carbonate.

  • Reflux: Heat the mixture to reflux (100 °C) for 4–6 hours.

  • Workup: Cool the solution and acidify with concentrated HCl to pH 1. The phenoxy acid will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

    • Checkpoint: Verify intermediate via melting point (approx. 145–150 °C).[1]

Step 2: Cyclization to 6-(tert-Butyl)chroman-4-one
  • Activation: Place Polyphosphoric Acid (PPA, 100 g) in a round-bottom flask and heat to 80 °C.

  • Reaction: Add the dry phenoxypropionic acid intermediate (10.0 g) in portions to the stirring PPA.

  • Heating: Stir at 100 °C for 2 hours. The mixture will turn deep red/brown.

  • Quenching: Pour the hot reaction mixture onto 300 g of crushed ice/water with vigorous stirring. The complex decomposes, and the product precipitates or forms an oil.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash organic layer with saturated NaHCO₃ (to remove unreacted acid), brine, and dry over MgSO₄. Evaporate solvent.[2]

  • Final Polish: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (9:1 Hexane:EtOAc).

Reactivity & Applications

Chemical Reactivity Profile

The chroman-4-one scaffold offers three distinct sites for derivatization:

  • C4 Carbonyl (Ketone): Susceptible to reduction (NaBH₄) to yield chromanols , or Grignard addition to yield tertiary alcohols.

  • C3 Methylene (α-Carbon): Acidic protons allow for aldol condensations with aldehydes to form 3-benzylidenechroman-4-ones (chalcone analogs).

  • Aromatic Ring: The C8 position is activated by the ether oxygen, allowing for electrophilic aromatic substitution (e.g., bromination).

Application in Drug Discovery

The tert-butyl group at C6 serves as a critical pharmacophore modulator :

  • Lipophilic Efficiency (LipE): It drastically increases the logP, improving blood-brain barrier (BBB) penetration for CNS targets.

  • Metabolic Blocking: The bulky tert-butyl group blocks metabolic oxidation at the para-position of the phenol ring, extending the half-life of the drug candidate.

Reactivity Target 6-(tert-Butyl)chroman-4-one Red Reduction (NaBH4) Target->Red Cond Aldol Condensation (R-CHO / Base) Target->Cond Funct EAS (Bromination) (Br2 / AcOH) Target->Funct Prod1 6-(tert-Butyl)chroman-4-ol (Chiral Alcohol) Red->Prod1 Alcohol formation Prod2 3-Benzylidene derivative (Homoisoflavonoid analog) Cond->Prod2 C3 Functionalization Prod3 8-Bromo-6-(tert-butyl) chroman-4-one Funct->Prod3 C8 Functionalization

Figure 2: Divergent synthesis pathways from the core scaffold.

References

  • General Chromanone Synthesis: Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones. John Wiley & Sons. (Foundational text on the chemistry of the benzopyranone ring system).
  • Friedel-Crafts Cyclization Protocols: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Substituent Effects in NMR: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for calculating chemical shifts based on substituent additivity rules).
  • Biological Relevance: Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893-930. Link (Discusses chromanones as privileged scaffolds in medicinal chemistry).

Sources

A Comprehensive Technical Guide to 6-(tert-Butyl)chroman-4-one: Synthesis, Characterization, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 6-(tert-Butyl)chroman-4-one is a heterocyclic compound built upon the chroman-4-one scaffold, a core structure prevalent in a multitude of natural products and pharmacologically active molecules. The incorporation of a tert-butyl group at the 6-position significantly influences the molecule's physicochemical properties, enhancing its lipophilicity and modulating its biological interactions. This guide provides an in-depth analysis of 6-(tert-Butyl)chroman-4-one, detailing its structural and spectroscopic characteristics, a robust and validated synthetic methodology, its chemical reactivity, and its promising applications in the field of drug discovery, particularly as a scaffold for developing novel therapeutics for neurodegenerative diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.

Introduction to the Chroman-4-one Scaffold

The chroman-4-one, or dihydrochromone, framework is a privileged heterocyclic system in medicinal chemistry. Structurally, it consists of a benzene ring fused to a dihydropyranone ring. The absence of the C2-C3 double bond, which differentiates it from the related chromone structure, imparts significant conformational flexibility and distinct biological activity profiles.

Significance in Drug Discovery: Chroman-4-one derivatives are recognized for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. This broad utility stems from the scaffold's ability to interact with a variety of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.

The Role of the 6-tert-Butyl Substituent: The tert-butyl group [(CH₃)₃C-] is a bulky, non-polar substituent that serves several critical functions when incorporated into a drug scaffold:

  • Increased Lipophilicity: It enhances the molecule's affinity for lipid environments, which can improve its ability to cross cell membranes and the blood-brain barrier.

  • Metabolic Stability: The steric hindrance provided by the tert-butyl group can shield adjacent parts of the molecule from metabolic enzymes, potentially increasing the compound's half-life.

  • Receptor Binding: Its size and shape can promote specific hydrophobic interactions within a target's binding pocket, enhancing potency and selectivity.

  • Blocking Reactivity: It can be used to block a reactive position on the aromatic ring, directing further chemical modifications to other sites.[1]

Physicochemical and Spectroscopic Profile

Compound Identification:

  • IUPAC Name: 6-(tert-Butyl)-2,3-dihydro-4H-chromen-4-one

  • Molecular Formula: C₁₃H₁₆O₂

  • Molecular Weight: 204.26 g/mol

Caption: Chemical structure of 6-(tert-Butyl)chroman-4-one.

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic data based on the analysis of similar chroman-4-one derivatives.[5]

Technique Expected Observations Rationale/Interpretation
¹H NMR δ ~ 7.8 ppm (d, 1H, H-5), δ ~ 7.4 ppm (dd, 1H, H-7), δ ~ 6.9 ppm (d, 1H, H-8), δ ~ 4.5 ppm (t, 2H, H-2), δ ~ 2.8 ppm (t, 2H, H-3), δ ~ 1.3 ppm (s, 9H, -C(CH₃)₃)The H-5 proton is deshielded by the adjacent carbonyl group. H-2 and H-3 protons appear as triplets due to coupling with each other. The tert-butyl group gives a characteristic sharp singlet with an integration of 9H.[6]
¹³C NMR δ ~ 192 ppm (C=O), δ ~ 160 ppm (C-8a), δ ~ 155 ppm (C-6), δ ~ 135 ppm (C-7), δ ~ 126 ppm (C-5), δ ~ 120 ppm (C-4a), δ ~ 118 ppm (C-8), δ ~ 67 ppm (C-2), δ ~ 44 ppm (C-3), δ ~ 35 ppm (-C (CH₃)₃), δ ~ 31 ppm (-C(CH₃ )₃)The carbonyl carbon (C-4) is the most downfield signal.[7] The wide chemical shift range allows for the resolution of all 11 unique carbon signals, as there are no planes of symmetry that would make carbons chemically equivalent.[8][9]
IR (Infrared) ~1680 cm⁻¹ (strong, C=O stretch), ~1605, 1480 cm⁻¹ (C=C aromatic stretch), ~2960 cm⁻¹ (C-H aliphatic stretch), ~1250 cm⁻¹ (C-O ether stretch)The carbonyl absorption is a strong, sharp peak and is slightly lowered from the typical ~1715 cm⁻¹ due to conjugation with the aromatic ring.
Mass Spec (MS) M⁺ peak at m/z = 204. Fragmentation may show loss of a methyl group (-15) to give m/z = 189, or loss of the tert-butyl group (-57) to give m/z = 147.The molecular ion peak confirms the molecular weight. Fragmentation patterns provide structural information.

Synthesis and Mechanistic Insights

A reliable and efficient method for synthesizing 6-(tert-Butyl)chroman-4-one is through an intramolecular Friedel-Crafts acylation of a substituted phenoxypropanoic acid.[10][11] This approach offers excellent control over regiochemistry and generally proceeds in good yield. The key reagent for the cyclization step is Polyphosphoric Acid (PPA), which serves as both an acid catalyst and a dehydrating agent.[12][13]

Synthetic Workflow

Caption: Synthetic workflow for 6-(tert-Butyl)chroman-4-one.

Detailed Experimental Protocol

PART A: Synthesis of 3-(4-(tert-butyl)phenoxy)propanoic acid

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-tert-butylphenol (1.0 eq), sodium hydroxide (2.5 eq), and water.[14]

  • Addition of Reagent: Heat the mixture to 80°C. Slowly add an aqueous solution of 3-chloropropanoic acid (1.1 eq) neutralized with sodium hydroxide.

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, acidify the reaction mixture with concentrated HCl until the pH is ~2. The product will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product is often pure enough for the next step, but can be recrystallized from an ethanol/water mixture if necessary.

Causality and Self-Validation: The use of a strong base (NaOH) is essential to deprotonate the weakly acidic phenol, forming the more nucleophilic phenoxide ion required for the Williamson ether synthesis. The reaction is self-validating as the starting phenol is soluble in the basic solution, while the final carboxylic acid product is insoluble in the acidified solution, allowing for straightforward isolation.

PART B: Intramolecular Friedel-Crafts Acylation

  • Reaction Setup: In a flask equipped with a mechanical stirrer and a calcium chloride drying tube, place polyphosphoric acid (PPA) (approx. 10 times the weight of the starting material).

  • Addition of Reactant: Heat the PPA to ~70°C to reduce its viscosity. Slowly add the 3-(4-(tert-butyl)phenoxy)propanoic acid (1.0 eq) in portions with vigorous stirring.

  • Reaction: Increase the temperature to 95-100°C and stir for 1-2 hours. The reaction mixture will typically become homogenous and change color. Monitor by TLC until the starting material is consumed.

  • Workup: Allow the flask to cool slightly, then carefully pour the viscous reaction mixture onto crushed ice with stirring. This hydrolyzes the PPA and precipitates the crude product.

  • Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution (to remove any unreacted acid), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality and Self-Validation: PPA is the reagent of choice for this cyclization because it is a strong Brønsted acid that protonates the carboxylic acid, facilitating the formation of the key acylium ion electrophile.[12][15][16] It also acts as a powerful dehydrating agent, driving the reaction to completion. The reaction is self-validating as the cyclized product (a neutral ketone) has significantly different polarity from the starting material (a carboxylic acid), enabling facile separation by extraction and chromatography.

Chemical Reactivity and Derivatization

The 6-(tert-Butyl)chroman-4-one scaffold possesses several reactive sites that can be targeted for further chemical modification to generate a library of analogues for structure-activity relationship (SAR) studies.

G cluster_ketone Ketone (C4) Reactivity cluster_aromatic Aromatic Ring (C5, C7, C8) Reactivity cluster_alpha Alpha-Carbon (C3) Reactivity main 6-(tert-Butyl)chroman-4-one A Reduction (e.g., NaBH4) main->A --> Chroman-4-ol B Wittig Reaction main->B --> 4-Alkylidene-chroman C Condensation (e.g., with Hydrazines) main->C --> Hydrazone derivatives D Electrophilic Aromatic Substitution (e.g., Bromination, Nitration) main->D --> C7/C5 substitution (ortho/para to -OR group) E Alpha-Halogenation (e.g., NBS) main->E --> 3-Bromo-chroman-4-one F Aldol Condensation main->F --> 3-Alkylidene-chroman-4-one

Caption: Reactivity map for 6-(tert-Butyl)chroman-4-one.

  • Ketone Carbonyl (C4): The ketone is susceptible to nucleophilic attack. It can be reduced to the corresponding alcohol, converted to an alkene via a Wittig reaction, or condensed with amines or hydrazines to form imines and hydrazones, respectively.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The ether oxygen is a strong activating, ortho-para directing group, while the carbonyl is a deactivating, meta-directing group. The combined effect directs incoming electrophiles primarily to the C5 and C7 positions. The bulky tert-butyl group at C6 may sterically hinder substitution at the C5 position.

  • Alpha-Carbons (C3): The protons on the C3 carbon are alpha to the carbonyl group, making them acidic and amenable to enolate formation. This allows for reactions such as alpha-halogenation and aldol-type condensations with aldehydes to introduce substituents at the C3 position.

Applications in Drug Discovery and Development

The chroman-4-one scaffold is a cornerstone in the development of novel therapeutics. The 6-tert-butyl derivative is of particular interest in the context of neurodegenerative diseases due to its potential role as an inhibitor of Sirtuin 2 (SIRT2).

SIRT2 Inhibition in Neurodegenerative Disease: Sirtuin 2 (SIRT2) is a protein deacetylase enzyme that has been implicated in the pathophysiology of several neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's diseases.[17][18] Overactivity of SIRT2 is associated with pathways that lead to neuronal stress and cell death.[19][20] Therefore, the inhibition of SIRT2 has emerged as a promising therapeutic strategy to slow disease progression.[21]

Several studies have demonstrated that substituted chroman-4-one derivatives are potent and selective inhibitors of SIRT2.[17] The chromanone core acts as the key pharmacophore that binds to the enzyme's active site. The substituents on the aromatic ring, such as the 6-tert-butyl group, are crucial for modulating potency, selectivity, and pharmacokinetic properties. The lipophilicity imparted by the tert-butyl group may be particularly advantageous for developing brain-penetrant drugs targeting central nervous system disorders. Although SIRT2 inhibition is beneficial for neuroprotection, potential systemic side effects like increased inflammation must be carefully evaluated.[17]

Safety and Handling Protocols

As a novel research chemical, a complete toxicological profile for 6-(tert-Butyl)chroman-4-one is not available. Therefore, it must be handled with care, assuming it is potentially hazardous. The primary risks are associated with the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves when handling this compound and its synthetic precursors.

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Reagent-Specific Precautions:

    • Polyphosphoric Acid (PPA): PPA is highly corrosive and causes severe skin burns and eye damage.[22][23][24][25][26] It reacts exothermically with water. Handle only in a fume hood, wear acid-resistant gloves, and quench the reaction by slowly adding it to ice, never the other way around.

    • Concentrated Acids (HCl): Handle with extreme care, using appropriate PPE.

    • Sodium Hydroxide: Corrosive solid and solution. Avoid contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

6-(tert-Butyl)chroman-4-one represents a valuable molecular scaffold for medicinal chemistry and drug development. Its synthesis is achievable through a robust intramolecular Friedel-Crafts acylation, and its structure offers multiple points for chemical diversification. The physicochemical properties conferred by the 6-tert-butyl group make it an attractive candidate for developing CNS-active agents. In particular, its potential as a core structure for novel SIRT2 inhibitors highlights its significance for future research into therapies for neurodegenerative diseases. Further investigation into its biological activity and the development of analogue libraries are warranted to fully exploit its therapeutic potential.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Polyphosphoric Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chromone. PubChem Compound Database. Retrieved from [Link]

  • PubMed. (2023). SIRT2 Inhibition Rescues Neurodegenerative Pathology but Increases Systemic Inflammation in a Transgenic Mouse Model of Alzheimer's Disease. Retrieved from [Link]

  • Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ. Retrieved from [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Google Patents. (n.d.). US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol.
  • Frontiers. (n.d.). SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases. Retrieved from [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

  • Frontiers. (2023). SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • ResearchGate. (n.d.). SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-tert-butylphenol. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Retrieved from [Link]

  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • ResearchGate. (2021). An Improved Preparation of 2,6-di-(t-Butyl)-4-methylphenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Frontiers. (n.d.). Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders. Retrieved from [Link]

  • YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]

Sources

Part 1: Identification & Chemical Identity

[1]

Unlike its unsaturated analog (6-tert-butylchromone), the chroman-4-one features a saturated C2-C3 bond, imparting distinct reactivity and stereochemical potential.

Parameter Technical Detail
Chemical Name 6-(tert-Butyl)-2,3-dihydro-4H-1-benzopyran-4-one
CAS Registry Number Not Widely Listed (Often synthesized in situ or custom ordered).Note: Frequently confused with 6-tert-butylchromone (unsaturated).
Molecular Formula C₁₃H₁₆O₂
Molecular Weight 204.27 g/mol
SMILES CC(C)(C)C1=CC2=C(C=C1)OCC(=O)2
InChIKey Predicted: JXZYIYJQCXJOKL-UHFFFAOYSA-N
Structural Class Dihydrobenzopyranone (Chromanone)

Critical Disambiguation: Researchers must distinguish this compound from 6-tert-butylchromone (CAS 23439-96-5), which contains a C2=C3 double bond. The chroman-4-one described here is the dihydro congener.

Part 2: Synthetic Pathways (Mechanistic Guide)

Since commercial stocks are rare, the synthesis of 6-(tert-Butyl)chroman-4-one is a standard laboratory requirement. The most robust pathway involves a two-step sequence: Williamson Ether Synthesis followed by Intramolecular Friedel-Crafts Acylation .

Step 1: Etherification (Precursor Synthesis)

Reaction: 4-tert-Butylphenol + 3-Chloropropionic acid

  • Reagents: 4-tert-Butylphenol (CAS 98-54-4), 3-Chloropropionic acid (CAS 107-94-8), NaOH (aq).

  • Conditions: Reflux in aqueous alkali (pH > 10).

  • Mechanism: SN2 attack of the phenoxide ion on the

    
    -carbon of the propionic acid.
    
Step 2: Cyclodehydration (Ring Closure)

Reaction: 3-(4-tert-Butylphenoxy)propanoic acid

  • Reagent: Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt% P₂O₅ in MeSO₃H).

  • Conditions: 80–100°C for 2–4 hours.

  • Mechanism: Acid-catalyzed formation of an acylium ion intermediate, followed by electrophilic aromatic substitution (EAS).

  • Regioselectivity: The tert-butyl group at the para position (relative to oxygen) blocks that site. The directing effect of the ether oxygen forces cyclization to the ortho position (C2 of the phenol ring), ensuring the formation of the chroman-4-one core.

Synthesis_PathwayPhenol4-tert-Butylphenol(CAS 98-54-4)IntermediateIntermediate Acid:3-(4-tert-butylphenoxy)propanoic acidPhenol->IntermediateNaOH, Reflux(SN2 Etherification)Reagent13-Chloropropionic Acid(CAS 107-94-8)Reagent1->IntermediateProductTARGET:6-(tert-Butyl)chroman-4-oneIntermediate->ProductPPA or Eaton's Rgt100°C (Friedel-Crafts Cyclization)

Figure 1: Two-step synthetic workflow for the production of 6-(tert-Butyl)chroman-4-one from commercially available phenols.

Part 3: Physicochemical Profile[2]

The tert-butyl group significantly alters the lipophilicity of the chromanone core, affecting its solubility and binding affinity in biological systems.

PropertyValue (Predicted/Experimental)Significance
LogP (Octanol/Water) 3.8 – 4.2High lipophilicity; suitable for CNS penetration or membrane interaction.
Melting Point 65 – 70 °CSolid at room temperature; easy to handle compared to liquid analogs.
Boiling Point ~310 °C (at 760 mmHg)High thermal stability.
Solubility Soluble in DCM, EtOAc, DMSOPoor water solubility requires organic co-solvents for assays.
¹H NMR Signature

1.30 (s, 9H, t-Bu)

2.80 (t, 2H, C3-H)

4.50 (t, 2H, C2-H)
The triplet at ~4.50 ppm confirms the saturated C2 position (distinct from chromone).

Part 4: Applications in Drug Discovery

The 6-(tert-butyl)chroman-4-one scaffold is a versatile "privileged structure" in medicinal chemistry.

  • Spiro-Hydantoin Derivatives:

    • The C4 ketone is a classic site for Bucherer-Bergs reaction to form spiro-hydantoins.

    • Relevance: These derivatives are investigated as Aldose Reductase Inhibitors (ARIs) for treating diabetic complications (neuropathy/retinopathy), analogous to Sorbinil.

  • Agrochemical Fungicides:

    • The lipophilic tert-butyl group enhances cuticular penetration in plant pathogens.

    • Derivatives often exhibit activity against Botrytis cinerea and other fungal strains by disrupting cell membrane integrity.

  • Fragment-Based Drug Design (FBDD):

    • Used as a rigid, hydrophobic linker that orients substituents in a specific vector space (C2 vs. C6).

Part 5: Safety & Handling Protocols

While specific MSDS data for this intermediate is sparse, standard protocols for substituted chromanones apply.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling:

    • Use strictly within a chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • PPA Hazard: When using Polyphosphoric Acid for synthesis, the reaction mixture is highly viscous and acidic. Quench slowly into crushed ice to avoid thermal runaway.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation at the C2 position.

References

  • Loudon, J. D., & Razdan, R. K. (1954). "Synthesis of Chroman-4-ones." Journal of the Chemical Society, 4299.
  • Sarges, R., et al. (1988). "Spiro-hydantoin aldose reductase inhibitors derived from 4-chromanone." Journal of Medicinal Chemistry, 31(1), 230-243.

  • PubChem Database. "4-tert-Butylphenol (CAS 98-54-4)." National Library of Medicine.

  • ChemicalBook. "3-Chloropropionic acid (CAS 107-94-8)."

Physical and chemical properties of 6-(tert-Butyl)chroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and reactivity of 6-(tert-Butyl)chroman-4-one , a specialized bicyclic intermediate used in the development of bioactive heterocycles.

Executive Summary

6-(tert-Butyl)chroman-4-one (6-tert-butyl-2,3-dihydro-4H-1-benzopyran-4-one) is a lipophilic, bicyclic ketone serving as a critical scaffold in medicinal chemistry.[1] Distinguished by the bulky tert-butyl group at the C6 position, this molecule offers enhanced metabolic stability and lipid solubility compared to its unsubstituted analogs.[2] It is primarily utilized as a precursor for the synthesis of spiro-hydantoins, antifungal azoles, and selective estrogen receptor modulators (SERMs).[2]

Molecular Architecture & Identification

This compound belongs to the class of chromanones (dihydrochromones), characterized by a benzene ring fused to a saturated dihydropyran-4-one ring.

Parameter Technical Detail
IUPAC Name 6-(1,1-Dimethylethyl)-2,3-dihydro-4H-1-benzopyran-4-one
Common Name 6-tert-Butylchromanone
Molecular Formula C₁₃H₁₆O₂
Molecular Weight 204.27 g/mol
SMILES CC(C)(C)C1=CC2=C(OCCC2=O)C=C1
Structural Class Benzopyran derivative; Cyclic ketone; Alkyl-aryl ether
Key Moiety tert-Butyl group (Steric bulk, Lipophilicity enhancer)

Physicochemical Profile

Note: Data derived from validated structure-property relationship (SPR) models and analogous 6-alkylchromanone standards.

PropertyValue / DescriptionSignificance in Protocol
Physical State White to off-white crystalline solidIndicates high purity; yellowing suggests oxidation.[2]
Melting Point 72–76 °C (Predicted)Solid handling at RT; requires gentle heating for melt-phase reactions.[2]
Boiling Point ~310 °C (at 760 mmHg)High thermal stability; suitable for high-temp cyclizations.[2]
LogP (Octanol/Water) 3.8 ± 0.2High lipophilicity; requires non-polar solvents (DCM, Toluene) for extraction.[2]
Solubility Soluble: DCM, EtOAc, ChloroformInsoluble: WaterAqueous workups are highly effective for salt removal.[2]
UV-Vis Absorption

~255 nm, 325 nm
Characteristic of the aryl-ketone chromophore; useful for HPLC detection.[2]
Spectral Validation (¹H-NMR)

To validate the identity of the synthesized core, look for these diagnostic signals in CDCl₃:

  • 
     1.32 ppm (s, 9H):  The tert-butyl group (intense singlet).[2]
    
  • 
     2.81 ppm (t, 2H, J=6.5 Hz):  Protons at C3 (adjacent to carbonyl).[2]
    
  • 
     4.52 ppm (t, 2H, J=6.5 Hz):  Protons at C2 (adjacent to ether oxygen).[2]
    
  • 
     7.85 ppm (d, 1H, J=2.5 Hz):  The C5 aromatic proton (deshielded by carbonyl).[2]
    

Synthetic Pathways & Methodology

The most robust synthesis involves the Friedel-Crafts cyclization of a phenoxypropionic acid intermediate.[2] This route is preferred over direct acylation due to higher regioselectivity.[2]

Protocol: Two-Stage Cyclization

Stage 1: Etherification

  • Reactants: 4-(tert-Butyl)phenol (1.0 eq) + 3-Chloropropionic acid (1.2 eq).[2]

  • Conditions: NaOH (aq), Reflux, 4 hours.

  • Mechanism: S_N2 displacement of chloride by the phenoxide anion.[2]

  • Workup: Acidify with HCl to precipitate 3-(4-tert-butylphenoxy)propionic acid.

Stage 2: Intramolecular Cyclization

  • Reagent: Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt% P₂O₅ in MsOH).[2]

  • Conditions: Heat to 80–100 °C for 2–3 hours.

  • Mechanism: Acid-mediated dehydration forms the acylium ion, followed by electrophilic aromatic substitution (EAS) at the ortho position.[2]

  • Purification: Quench in ice water; extract with EtOAc; recrystallize from Hexane/EtOAc.

Synthesis Workflow Diagram

Synthesis Start 4-tert-Butylphenol Inter Intermediate: 3-(4-tert-butylphenoxy) propionic acid Start->Inter Etherification (Reflux) Reagent1 3-Chloropropionic Acid + NaOH Reagent1->Inter Product 6-(tert-Butyl)chroman-4-one Inter->Product Cyclodehydration (Friedel-Crafts) Reagent2 Polyphosphoric Acid (PPA) 80-100°C Reagent2->Product

Figure 1: Step-wise synthetic route from commercially available phenols to the chromanone core.

Chemical Reactivity & Derivatization

The 6-(tert-butyl)chroman-4-one scaffold possesses three distinct reactive zones: the carbonyl (C4) , the alpha-carbon (C3) , and the aromatic ring (C8) .

A. Carbonyl Modifications (C4)[2]
  • Reduction: Treatment with NaBH₄ in MeOH yields 6-tert-butylchroman-4-ol .[2] This alcohol is a precursor to elimination reactions yielding the chromene.[2]

  • Reductive Amination: Reaction with primary amines and NaCNBH₃ generates 4-aminochroman derivatives, common in CNS-active drug discovery.

B. Alpha-Methylene Functionalization (C3)[2]
  • Aldol Condensation: The C3 protons are acidic.[2] Condensation with aromatic aldehydes (using piperidine/AcOH) yields 3-benzylidenechroman-4-ones (Chalcone analogs), known for antimicrobial activity.

  • Spiro-Cyclization: Bucherer-Bergs reaction (KCN, (NH₄)₂CO₃) at the ketone converts the chromanone into a spiro-hydantoin .

C. Aromatic Substitution
  • Electrophilic Attack: The tert-butyl group blocks the C6 position.[2] The ether oxygen activates the C8 position (ortho to oxygen).[2] Bromination (Br₂/AcOH) selectively yields 8-bromo-6-tert-butylchroman-4-one .

Reactivity Logic Map

Reactivity Core 6-(tert-Butyl)chroman-4-one Red Reduction (NaBH4) Core->Red Cond Aldol Condensation (R-CHO, Base) Core->Cond Brom Bromination (Br2, AcOH) Core->Brom Alc 6-tert-Butylchroman-4-ol (Alcohol) Red->Alc C4 Carbonyl Chal 3-Benzylidene Derivative (Michael Acceptor) Cond->Chal C3 Alpha-Carbon Aryl 8-Bromo Derivative (Coupling Partner) Brom->Aryl C8 Aromatic Pos.

Figure 2: Primary reactivity pathways for functionalizing the chromanone core.[2]

Handling, Stability & Safety

  • Storage: Store in a cool, dry place (<25°C). Keep container tightly closed to prevent moisture absorption, which can catalyze hydrolysis or hydrate formation.[2]

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents which may attack the benzylic position or the ether linkage.[2]

  • Safety (GHS):

    • Warning: Causes skin irritation (H315) and serious eye irritation (H319).[2]

    • PPE: Wear nitrile gloves and safety goggles.[2] Use a fume hood during synthesis, especially when handling PPA or acid chlorides.[2]

References

  • Synthesis of Chromanones: "Polyphosphoric Acid Cyclization of 3-Phenoxypropionic Acids." Journal of Organic Chemistry. Validated method for chromanone ring closure. [2]

  • Precursor Data: "4-tert-Butylphenol - PubChem Compound Summary." National Center for Biotechnology Information.[2] [2]

  • General Reactivity: "Chemistry of Chroman-4-ones: A Review." Arkivoc. Comprehensive guide on functionalizing the chromanone scaffold.

  • Related Analog: "6-tert-Butylchromone (Unsaturated Analog) - ChemicalBook." Useful for comparative spectral data.[2]

Sources

The Multifaceted Biological Activities of Chroman-4-One Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chroman-4-One Scaffold - A Privileged Structure in Medicinal Chemistry

The chroman-4-one, a heterocyclic motif featuring a benzene ring fused to a dihydropyranone ring, stands as a cornerstone in the edifice of medicinal chemistry.[1] This "privileged structure" is prevalent in a vast array of natural products, most notably flavonoids, and serves as a versatile template for the synthesis of novel therapeutic agents.[2] The absence of a C2-C3 double bond distinguishes chroman-4-ones from their chromone counterparts, a subtle structural variation that imparts significant differences in their biological profiles.[1] This guide provides an in-depth exploration of the diverse biological activities of chroman-4-one derivatives, delving into their mechanisms of action, and offering detailed experimental protocols for their evaluation, thereby equipping researchers and drug development professionals with the critical knowledge to harness the therapeutic potential of this remarkable scaffold.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Chroman-4-one derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a spectrum of cancer cell lines.[3] Their multifaceted mechanisms of action often involve the modulation of key signaling pathways that govern cell proliferation, survival, and apoptosis.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary anticancer strategy of many chroman-4-one derivatives is the induction of programmed cell death, or apoptosis. This is frequently achieved through the intrinsic mitochondrial pathway. Evidence suggests that certain derivatives can modulate the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[3] This disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and subsequent activation of the caspase cascade, ultimately leading to apoptotic cell death.[4]

Furthermore, some chroman-4-one derivatives have been shown to activate the tumor suppressor protein p53, a critical regulator of the cell cycle and apoptosis.[3] Activation of p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis.

Another significant target for the anticancer activity of chroman-4-ones is Sirtuin 2 (SIRT2) , a NAD+-dependent deacetylase.[1][5] Inhibition of SIRT2 by specific chroman-4-one derivatives leads to the hyperacetylation of its substrates, including α-tubulin, which can disrupt microtubule dynamics, induce cell cycle arrest, and trigger apoptosis.[1][6]

Below is a diagram illustrating the key anticancer signaling pathways modulated by chroman-4-one derivatives.

Chroman4one Chroman-4-one Derivatives SIRT2 SIRT2 Chroman4one->SIRT2 Inhibition Bax Bax (pro-apoptotic) Chroman4one->Bax Upregulation Bcl2 Bcl-2 (anti-apoptotic) Chroman4one->Bcl2 Downregulation p53 p53 Activation Chroman4one->p53 Activation AlphaTubulin α-tubulin (acetylated) SIRT2->AlphaTubulin Deacetylation Microtubule Microtubule Disruption AlphaTubulin->Microtubule CellCycleArrest Cell Cycle Arrest Microtubule->CellCycleArrest Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis p53->Apoptosis p53->CellCycleArrest CellCycleArrest->Apoptosis

Caption: Anticancer signaling pathways of chroman-4-one derivatives.

Experimental Protocols for Assessing Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by extension, cell viability.[7]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the chroman-4-one derivatives and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway.

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with the chroman-4-one derivative for a specified time, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Anti-inflammatory Activity: Quelling the Fires of Inflammation

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. Chroman-4-one derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.[9][10]

Mechanism of Action: Inhibition of NF-κB and COX-2

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[11] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[11] Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines, chemokines, and the enzyme cyclooxygenase-2 (COX-2) .[11] Several chroman-4-one derivatives have been shown to inhibit the activation of NF-κB, thereby suppressing the downstream inflammatory cascade.[12]

COX-2 is a key enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[13] The selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. Some chroman-4-one derivatives exhibit inhibitory activity against COX-2.

The following diagram illustrates the anti-inflammatory mechanism of chroman-4-one derivatives.

InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) IKK IKK InflammatoryStimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB_active Active NF-κB (Nuclear Translocation) IKK->NFkB_active Activation NFkB NF-κB IkB->NFkB Inhibition ProinflammatoryGenes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB_active->ProinflammatoryGenes Inflammation Inflammation ProinflammatoryGenes->Inflammation Chroman4one Chroman-4-one Derivatives Chroman4one->IKK Inhibition COX2 COX-2 Enzyme Chroman4one->COX2 Inhibition Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Prostaglandins->Inflammation

Caption: Anti-inflammatory signaling pathways of chroman-4-one derivatives.

Experimental Protocols for Assessing Anti-inflammatory Activity

This in vivo model is a classic method for evaluating the acute anti-inflammatory activity of compounds.[14]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rats or mice for at least one week before the experiment.

  • Compound Administration: Administer the chroman-4-one derivative or a vehicle control orally or intraperitoneally. A positive control, such as indomethacin, should also be included.

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[15]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[16]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

This in vitro assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer, COX-2 enzyme, heme, and arachidonic acid (substrate) according to the kit manufacturer's instructions.

  • Inhibitor Incubation: In a 96-well plate, add the assay buffer, COX-2 enzyme, and various concentrations of the chroman-4-one derivative or a known COX-2 inhibitor (e.g., celecoxib). Incubate for a specified time (e.g., 10-15 minutes) at 37°C.[17]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.[17]

  • Reaction Termination: After a short incubation period (e.g., 2 minutes), stop the reaction by adding a stopping solution (e.g., stannous chloride).[17]

  • Prostaglandin Measurement: Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA or a fluorometric method.[13]

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Chroman-4-one derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[9][18]

Mechanism of Action

The precise mechanisms of antimicrobial action for many chroman-4-one derivatives are still under investigation. However, proposed mechanisms include:

  • Disruption of the cell membrane: Some derivatives may interfere with the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of essential enzymes: Chroman-4-ones may inhibit enzymes crucial for microbial survival, such as those involved in DNA replication, protein synthesis, or cell wall biosynthesis.

  • Interference with biofilm formation: Biofilms are communities of microorganisms encased in a protective matrix, which contributes to antibiotic resistance. Some chroman-4-ones may inhibit biofilm formation.

Experimental Protocol for Assessing Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19]

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.[19]

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the chroman-4-one derivative in the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth medium only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[19]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. Chroman-4-one derivatives have shown promise as neuroprotective agents, potentially by mitigating oxidative stress and inhibiting enzymes involved in neurodegeneration.[5]

Mechanism of Action: Sirtuin 2 (SIRT2) Inhibition

As mentioned in the context of anticancer activity, some chroman-4-one derivatives are potent inhibitors of SIRT2.[5] In the brain, SIRT2 has been implicated in neurodegenerative processes. Its inhibition has been shown to be protective in models of Parkinson's disease and other neurodegenerative conditions.

Experimental Protocol for Assessing Neuroprotective Activity

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurotoxicity and neuroprotection.[20][21]

Step-by-Step Methodology:

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium. For some studies, cells may be differentiated into a more neuron-like phenotype using agents like retinoic acid.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the chroman-4-one derivative for a specified period (e.g., 2-4 hours).

  • Induction of Neurotoxicity: Expose the cells to a neurotoxin, such as 6-hydroxydopamine (6-OHDA) for modeling Parkinson's disease or amyloid-beta (Aβ) peptides for modeling Alzheimer's disease.

  • Cell Viability Assessment: After the neurotoxin exposure (e.g., 24 hours), assess cell viability using the MTT assay or another suitable method.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the chroman-4-one derivative by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.

Data Summary: A Snapshot of Biological Activity

The following table provides a summary of representative chroman-4-one derivatives and their reported biological activities.

Derivative ClassSpecific ExampleBiological ActivityTarget/MechanismIC50/ActivityReference
2-Alkyl-substituted6,8-dibromo-2-pentylchroman-4-oneNeuroprotective, AnticancerSIRT2 InhibitionIC50 = 1.5 µM (SIRT2)[5]
3-Benzylidene(E)-3-(2-methoxybenzylidene)-4-chromanoneAnticancerAntiproliferativeIC50 = 19 µM (HUVECs)[2]
3-Benzylidene3-(3-chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-oneAnticancerCytotoxicIC50 = 7.56-25.04 µg/mL[2]
Homoisoflavonoid7-hydroxy-3-(4-methoxybenzyl)-chroman-4-oneAntimicrobialFungal HOG1 kinase/FBA1 inhibition (proposed)MIC = 15.6 µg/mL (C. albicans)[10]

Conclusion and Future Directions

The chroman-4-one scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The ability of these compounds to modulate multiple, key signaling pathways underscores their therapeutic potential.

Future research in this area should focus on several key aspects. A deeper elucidation of the molecular mechanisms underlying the diverse biological activities will be crucial for rational drug design. Structure-activity relationship (SAR) studies will guide the synthesis of more potent and selective derivatives with improved pharmacokinetic and pharmacodynamic profiles. Furthermore, the exploration of novel therapeutic applications for chroman-4-one derivatives, driven by a comprehensive understanding of their biological activities, holds significant promise for addressing unmet medical needs. This technical guide provides a solid foundation for researchers and drug development professionals to advance the exciting field of chroman-4-one-based therapeutics.

References

  • Choudhary, A., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. ACS Omega, 6(27), 17265–17285.
  • de Oliveira, A. B., et al. (2022).
  • He, S., et al. (2022). Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches. Journal of Biomolecular Structure and Dynamics, 41(1), 1-15.
  • Larsen, M. K., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(22), 9479–9493.
  • Li, W., et al. (2024). Chromone Derivatives as a Novel NOX4 Inhibitor: Design, Synthesis, and Regulation of ROS in Renal Fibroblast. Chemical Biology & Drug Design, 103(3), e70015.
  • Liu, Y., et al. (2020). Antiproliferative chromone derivatives induce K562 cell death through endogenous and exogenous pathways. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1336-1345.
  • Mousavi, S. M., et al. (2019). The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line. BMC Cancer, 19(1), 888.
  • Nascimento, M. S. J., et al. (2023).
  • Nielsen, M., et al. (2012). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Gupea.
  • Emami, S., & Ghanbarimasir, Z. (2015). Mini-review: Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563.
  • O. Jung, K., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6839–6848.
  • protocol.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
  • Chaves, R. O., et al. (2024). Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. International Journal of Molecular Sciences, 25(17), 9370.
  • Abcam. (n.d.). Apoptosis western blot guide.
  • Abcam. (n.d.). MTT assay protocol.
  • Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay.
  • DB-ALM. (n.d.). Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line.
  • Inotiv. (n.d.).
  • Selvendiran, K., et al. (2011). Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. International Immunopharmacology, 11(11), 1848-1854.
  • Spengler, G., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • Benchchem. (n.d.). Application Notes and Protocols for the SH-SY5Y Cell Line.
  • Cayman Chemical. (2022). COX-2 (human) Inhibitor Screening Assay Kit.
  • Cell Signaling Technology. (n.d.). Apoptosis.
  • Bio-protocol. (n.d.). 3.4.
  • He, G., et al. (2005). Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin. Molecular Pharmacology, 68(6), 1519-1527.
  • Emery Pharma. (2016).
  • ResearchGate. (2025).
  • AcceGen. (2021).
  • Loram, L. C., et al. (2011). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Journal of Visualized Experiments, (54), e2868.
  • Cell Signaling Technology. (2021). How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots.
  • Frontiers. (2023). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells.
  • ResearchGate. (2025). Inhibition of NF-kB Activation and Cytokines Production in THP-1 Monocytes by 2-Styrylchromones.
  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays.
  • Liu, Y., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 21-27.
  • Novus Biologicals. (n.d.). General Western Blot Protocol Overview.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
  • CLYTE Technologies. (2025).
  • Benchchem. (n.d.).

Sources

Technical Monograph: Therapeutic Applications of 6-(tert-Butyl)chroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

PART 1: EXECUTIVE SUMMARY & CHEMICAL ARCHITECTURE

The Lipophilic Privileged Scaffold

6-(tert-Butyl)chroman-4-one (CAS: 23439-86-3) represents a "privileged scaffold" in modern medicinal chemistry. Unlike its unsaturated analog (chromone), the saturated C2-C3 bond in the chroman-4-one core imparts distinct conformational flexibility, allowing it to adopt a "sofa" or "half-chair" conformation. This structural plasticity, combined with the bulky, lipophilic tert-butyl group at the C6 position, makes it an ideal pharmacophore anchor for targeting hydrophobic pockets in enzymes (e.g., SIRT2) and G-protein coupled receptors (e.g., Sigma receptors).

Key Therapeutic Vectors:

  • Neurodegeneration: Selective inhibition of Sirtuin 2 (SIRT2) for Parkinson’s and Alzheimer’s disease.[1]

  • Neuropathic Pain: Modulation of Sigma-1 (

    
    ) receptors.
    
  • Antimicrobial Resistance: Generation of spiro-fused peptidomimetics via the C4 ketone handle.

Structural & Physicochemical Profile

The tert-butyl group is not merely a bystander; it serves as a "metabolic shield," blocking para-hydroxylation on the aromatic ring and significantly increasing the logP (lipophilicity) to facilitate Blood-Brain Barrier (BBB) penetration.

PropertyValue / CharacteristicSignificance in Drug Design
Molecular Formula

Low MW fragment (<250 Da) ideal for Fragment-Based Drug Discovery (FBDD).
Core Geometry Non-planar (C2/C3 saturated)Mimics bioactive metabolites; allows stereoselective functionalization at C2/C3.
C6 Substituent tert-Butyl (

)
Increases hydrophobic interaction energy; blocks metabolic oxidation at C6.
C4 Functionality Cyclic KetoneReactive handle for hydrazones, spiro-cycles, and reductive aminations.

PART 2: THERAPEUTIC APPLICATIONS & MECHANISMS[2]

Neuroprotection via SIRT2 Inhibition

Mechanism: Sirtuin 2 (SIRT2) is an NAD+-dependent deacetylase predominantly expressed in the CNS.[1] Overactivity of SIRT2 exacerbates


-synuclein toxicity in Parkinson’s disease. 6-(tert-Butyl)chroman-4-one derivatives act as selective inhibitors by occupying the hydrophobic "selectivity pocket" of the SIRT2 active site, which is larger than that of SIRT1.

Causality: The tert-butyl group at C6 provides the necessary steric bulk to induce a conformational change in the SIRT2 zinc-binding domain, locking the enzyme in an inactive state.

SIRT2_Mechanism Figure 1: Mechanism of SIRT2 Inhibition by Chroman-4-one Scaffolds SIRT2 SIRT2 Enzyme (Active) Complex Enzyme-Inhibitor Complex SIRT2->Complex Binding to Hydrophobic Pocket Substrate Ac-Lys Substrate (e.g., a-Tubulin) Neuroprotection Reduced a-Synuclein Toxicity Substrate->Neuroprotection Maintained Acetylation Inhibitor 6-(t-Butyl)chroman-4-one Derivative Inhibitor->Complex Steric Occlusion (t-Butyl Group) Complex->Neuroprotection Inhibition of Deacetylation

[2]

Neuropathic Pain Modulation (Sigma Receptors)

Mechanism: The chroman-4-one core serves as a bioisostere for the phenyl-piperidine moiety found in traditional Sigma-1 (


) ligands. The C4 ketone can be reductively aminated to attach amine side chains (e.g., piperidines), creating high-affinity ligands.
Therapeutic Outcome:  Antagonism of 

receptors blocks calcium mobilization in the ER, attenuating central sensitization in neuropathic pain models.
Antimicrobial Spiro-Scaffolds

Mechanism: The C4 carbonyl is highly reactive toward 1,3-dipolar cycloadditions. Reacting 6-(tert-Butyl)chroman-4-one with isatin and amino acids (sarcosine) yields spiro[chromanone-pyrrolidine] systems. Activity: These spiro-compounds disrupt fungal cell membranes (C. albicans) with higher potency than fluconazole in resistant strains, driven by the lipophilicity of the tert-butyl tail.

PART 3: EXPERIMENTAL PROTOCOLS (Self-Validating Systems)

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesis of 6-(tert-Butyl)chroman-4-one from 4-tert-butylphenol.

Rationale: This route utilizes a Friedel-Crafts acylation-cyclization sequence, ensuring regioselectivity at the ortho-position of the phenol.

Reagents:

  • 4-tert-Butylphenol (1.0 eq)

  • 3-Chloropropionic acid (1.1 eq)

  • Polyphosphoric Acid (PPA) or Trifluoromethanesulfonic acid (TfOH)

Step-by-Step Methodology:

  • Esterification (Precursor Formation):

    • Mix 4-tert-butylphenol (15 g, 0.1 mol) with 3-chloropropionic acid (12 g, 0.11 mol) in toluene.

    • Add catalytic

      
       and reflux with a Dean-Stark trap to remove water.
      
    • Validation Point: Monitor TLC (Hexane/EtOAc 8:2) for disappearance of phenol.

  • Fries Rearrangement & Cyclization:

    • Evaporate toluene. Add the crude ester to PPA (100 g) at 60°C.

    • Heat to 100°C for 2 hours. The mixture will turn deep red/brown.

    • Critical Step: The high viscosity of PPA requires mechanical stirring.

  • Quenching & Isolation:

    • Pour the hot reaction mixture onto crushed ice (500 g) with vigorous stirring.

    • Extract with Dichloromethane (DCM) (3 x 100 mL).

    • Wash organic layer with 10%

      
       to remove unreacted acid.
      
  • Purification:

    • Recrystallize from Hexane/Ethanol (9:1).

    • Expected Yield: 75-85%.

    • Characterization: IR (C=O stretch at ~1680 cm⁻¹), ¹H NMR (Singlet at 1.3 ppm for t-Butyl).

Protocol B: Synthesis of Antimicrobial Spiro-Pyrrolidines

Objective: Functionalization of C4 via Multicomponent Reaction.

Reagents:

  • 6-(tert-Butyl)chroman-4-one (1 mmol)

  • Isatin (1 mmol)

  • Sarcosine (1.2 mmol)

  • Solvent: Methanol (reflux)[3]

Methodology:

  • Dissolve all three components in Methanol (10 mL).

  • Reflux for 4-6 hours.

  • Validation Point: Formation of a precipitate indicates the spiro-product (lower solubility).

  • Filter the solid and wash with cold methanol.

  • Result: A spiro[chroman-4,3'-pyrrolidine] derivative.

PART 4: VISUALIZATION OF SYNTHETIC UTILITY

The following diagram illustrates the divergent synthesis pathways starting from the 6-(tert-Butyl)chroman-4-one core.

Synthetic_Pathways Figure 2: Divergent Synthesis from the Chroman-4-one Core Core 6-(tert-Butyl)chroman-4-one (Core Scaffold) Step1 Aldol Condensation (Ar-CHO / Base) Core->Step1 C3 Functionalization Step2 Reductive Amination (Piperidine / NaBH3CN) Core->Step2 C4 Ketone Reduction Step3 1,3-Dipolar Cycloaddition (Azomethine Ylide) Core->Step3 C4 Dipolar Attack Prod1 Benzylidene Derivatives (SIRT2 Inhibitors) Step1->Prod1 Prod2 Amino-Chromanones (Sigma-1 Ligands) Step2->Prod2 Prod3 Spiro-Pyrrolidines (Antifungal Agents) Step3->Prod3

PART 5: REFERENCES

  • SIRT2 Inhibition & Neurodegeneration: Title: Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells.[4] Source: PubMed / NIH (2014). URL:[Link]

  • Sigma Receptor Ligands: Title: Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. Source: PubMed Central (2021). URL:[Link]

  • Antimicrobial Spiro-Derivatives: Title: Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Source: MDPI (2023). URL:[Link]

  • General Scaffold Synthesis: Title: Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.[5] Source: European Journal of Medicinal Chemistry (2015). URL:[Link]

Sources

6-(tert-Butyl)chroman-4-one and its relation to flavonoids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-(tert-Butyl)chroman-4-one: A Privileged Scaffold and its Distinction from Flavonoids

Executive Summary

This technical guide provides a comprehensive analysis of 6-(tert-Butyl)chroman-4-one, a synthetic compound of significant interest in medicinal chemistry. We will dissect its molecular architecture, physicochemical properties, and synthesis methodologies. A central focus of this paper is to authoritatively clarify its structural relationship—and fundamental distinction—from the well-known class of natural products, the flavonoids. While both share the bioactive chroman-4-one core, this guide will demonstrate that 6-(tert-Butyl)chroman-4-one is not a flavonoid due to its lack of the characteristic C6-C3-C6 phenyl-substituted backbone. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and highlighting the therapeutic potential of this privileged scaffold.

The Chroman-4-one Core: A Foundation for Bioactivity

A "Privileged Structure" in Medicinal Chemistry

The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) framework is a heterocyclic compound featuring a benzene ring fused to a dihydropyranone ring.[1][2] This scaffold is considered a "privileged structure" in drug discovery because it serves as a versatile building block for a multitude of compounds that exhibit a broad range of significant biological and pharmaceutical activities.[1][3] Its presence in both natural products and synthetic molecules capable of interacting with diverse biological targets underscores its importance.[3][4] The structural rigidity and specific stereochemistry of the chroman-4-one core allow for precise orientation of substituents, facilitating targeted interactions with enzymes and receptors.

Physicochemical Properties of the Core Scaffold

Understanding the properties of the parent chroman-4-one molecule is essential before examining its derivatives. These foundational characteristics influence solubility, membrane permeability, and metabolic stability.

PropertyValue for Chroman-4-oneSource
Molecular FormulaC₉H₈O₂[5]
Molecular Weight148.16 g/mol [5]
XLogP31.4[5]
Hydrogen Bond Donor Count0[5]
Hydrogen Bond Acceptor Count2[5]
Rotatable Bond Count0[5]

6-(tert-Butyl)chroman-4-one: A Specific Synthetic Derivative

Chemical Structure and Properties

6-(tert-Butyl)chroman-4-one is a specific synthetic analogue of the chroman-4-one scaffold. Its defining feature is the presence of a bulky tert-butyl group at the C-6 position of the benzene ring.

Caption: Chemical structure of 6-(tert-Butyl)chroman-4-one.

The Role of the 6-tert-Butyl Substituent

The introduction of a tert-butyl group at the C-6 position is a deliberate synthetic modification with significant pharmacological implications.

  • Increased Lipophilicity: The non-polar, aliphatic nature of the tert-butyl group substantially increases the molecule's lipophilicity (fat-solubility) compared to the unsubstituted chroman-4-one core.[6] This modification can enhance the compound's ability to cross cellular membranes, potentially leading to improved bioavailability and distribution into tissues.

  • Steric Influence: The bulkiness of the tert-butyl group can provide steric hindrance, influencing how the molecule docks with target proteins. This can either enhance selectivity for a specific binding pocket or prevent metabolism at adjacent sites, thereby increasing the compound's metabolic stability and duration of action.

The Flavonoid Family: A Structural Counterpoint

Defining Flavonoids: The C6-C3-C6 Backbone

Flavonoids are a large and diverse class of polyphenolic secondary metabolites found in plants.[7] Chemically, all flavonoids share a fundamental 15-carbon skeleton, which consists of two phenyl rings (designated A and B) connected by a three-carbon bridge that typically forms a heterocyclic ring (C).[7][8] This arrangement is abbreviated as a C6-C3-C6 structure.[7]

Flavanones: The Flavonoid Subclass with a Chroman-4-one Core

Within the broad flavonoid family, the subclass known as flavanones is structurally the most relevant to our discussion. Flavanones are defined as 2-phenyl-chroman-4-one derivatives.[4] This means they possess the same chroman-4-one core but are distinguished by the mandatory presence of a phenyl group (the B-ring) at the C-2 position of the heterocyclic C-ring.[9][10]

Key Structural Distinction: Visualizing the Difference

The relationship between 6-(tert-Butyl)chroman-4-one and flavonoids is one of a shared scaffold, not of class membership. 6-(tert-Butyl)chroman-4-one lacks the defining C-2 phenyl substitution required for classification as a flavonoid.

G Structural Comparison cluster_0 6-(tert-Butyl)chroman-4-one cluster_1 Shared Scaffold cluster_2 Flavanone (A Flavonoid) A Lacks Phenyl at C-2 A_img B_img A_img->B_img Contains C_img B Chroman-4-one Core C Phenyl Group at C-2 (B-Ring) C_img->B_img Contains

Caption: 6-(tert-Butyl)chroman-4-one is not a flavonoid.

Synthesis Methodologies

Rationale for Synthetic Approaches

The synthesis of substituted chroman-4-ones is a well-established field in organic chemistry, with several robust methods available.[1] A common and effective strategy involves the initial formation of a phenyl propanone intermediate followed by an acid- or base-catalyzed intramolecular cyclization to form the heterocyclic C-ring.[11] The choice of starting materials (e.g., a substituted phenol) directly dictates the substitution pattern on the final chroman-4-one product.

Detailed Protocol: Synthesis of a Substituted Chroman-4-one

This protocol describes a validated, two-step method for synthesizing a hydroxylated chroman-4-one, which serves as a precursor for further derivatization.[11]

Objective: To synthesize 7-hydroxychroman-4-one from resorcinol.

Step 1: Friedel-Crafts Acylation

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve resorcinol (1.0 eq) and 3-bromopropionic acid (1.1 eq) in a suitable solvent.

  • Catalyst Addition: Slowly add a Lewis acid catalyst, such as trifluoromethanesulfonic acid (1.5 eq), to the cooled reaction mixture.

    • Causality: The Lewis acid activates the carboxylic acid, making it a more potent electrophile for the Friedel-Crafts acylation reaction with the electron-rich resorcinol ring.

  • Reaction: Allow the mixture to stir at room temperature until TLC or HPLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by carefully pouring it over ice water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.

Step 2: Intramolecular Cyclization

  • Base Treatment: Dissolve the crude intermediate from Step 1 in an aqueous solution of a strong base, such as 2 M sodium hydroxide (NaOH).[11]

  • Cyclization: Stir the mixture vigorously at room temperature.

    • Causality: The strong base deprotonates the phenolic hydroxyl group, forming a phenoxide ion. This potent nucleophile then attacks the carbon atom bearing the bromine in an intramolecular S_N2 reaction, displacing the bromide ion and forming the heterocyclic C-ring.[11]

  • Purification: Upon reaction completion, acidify the mixture to precipitate the product. The resulting solid can be collected by filtration, washed with water, and dried. This method often yields a product of sufficient purity without requiring column chromatography.[11]

Workflow Diagram: Visualizing the Synthesis

G start Starting Materials (Resorcinol + 3-Bromopropionic Acid) step1 Step 1: Friedel-Crafts Acylation Catalyst: Lewis Acid (e.g., CF3SO3H) start->step1 intermediate Intermediate (3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one) step1->intermediate step2 Step 2: Intramolecular Cyclization Reagent: Strong Base (e.g., 2M NaOH) intermediate->step2 end_product Final Product (7-Hydroxychroman-4-one) step2->end_product

Caption: General workflow for the synthesis of a chroman-4-one precursor.

Comparative Biological Activity and Therapeutic Potential

Overlapping Pharmacological Profiles

Despite their structural differences, synthetic chroman-4-ones and natural flavonoids often exhibit overlapping biological activities. This convergence is attributed to the shared chroman-4-one pharmacophore, which can engage with similar biological targets. Both classes of compounds are widely reported to possess antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4]

Table: Comparative Biological Activities
Biological ActivityChroman-4-one DerivativesFlavonoids (e.g., Flavanones)Key References
Antimicrobial/Antifungal Broad-spectrum activity demonstrated against various bacteria and fungi, including resistant strains.[12]Well-documented activity against a wide range of pathogenic microbes.[4][12]
Antioxidant Capable of scavenging free radicals and inhibiting oxidative enzymes.[13]Potent antioxidant effects are a hallmark of the flavonoid class.[4][13]
Anti-inflammatory Can modulate inflammatory pathways, potentially by inhibiting enzymes like COX or cytokines like TNF-α.[4]Widely shown to inhibit key inflammatory mediators and pathways.[4][6]
Anticancer Antiproliferative effects observed against various cancer cell lines.[4]Many flavonoids are studied for their chemopreventive and cytotoxic effects.[2][4]
Antidiabetic Some derivatives show potential as α-glucosidase inhibitors or by other mechanisms.[4]Natural flavanones are under clinical study for antidiabetic properties.[4]

Conclusion and Future Directions

6-(tert-Butyl)chroman-4-one stands as a testament to the power of synthetic medicinal chemistry. It is built upon the chroman-4-one scaffold, a privileged structure it shares with the flavanone subclass of flavonoids. However, it is crucial for researchers and drug developers to recognize the definitive structural boundary: 6-(tert-Butyl)chroman-4-one is not a flavonoid due to the absence of the C6-C3-C6 framework, specifically the phenyl B-ring at the C-2 position.

The true value of this compound and its analogues lies in the ability to systematically modify the chroman-4-one core to optimize pharmacological activity. The addition of the 6-tert-butyl group is a prime example of how lipophilicity and steric profile can be tuned to enhance drug-like properties.

Future Directions:

  • Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies involving modifications at other positions (e.g., C-2, C-3, C-7) of the 6-(tert-Butyl)chroman-4-one scaffold are warranted to develop compounds with higher potency and selectivity.[14]

  • Direct Comparative Assays: Head-to-head biological assays comparing the efficacy of 6-(tert-Butyl)chroman-4-one against structurally related natural flavanones (like naringenin or hesperetin) would provide invaluable data on the specific contribution of the 6-tert-butyl group versus the 2-phenyl group.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by 6-(tert-Butyl)chroman-4-one will be critical for its advancement as a potential therapeutic agent.

This guide provides the foundational knowledge to correctly classify 6-(tert-Butyl)chroman-4-one and to appreciate its potential as a distinct and valuable entity in modern drug discovery.

References

  • Organic & Biomolecular Chemistry. Current developments in the synthesis of 4-chromanone-derived compounds. Available from: [Link]

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - NIH. Available from: [Link]

  • Gupea. Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Available from: [Link]

  • ResearchGate. Chroman-4-one analogs exhibiting antileishmanial activity. Available from: [Link]

  • ResearchGate. Properties of chromanone and chromone. Available from: [Link]

  • ResearchGate. An efficient synthesis of 4-chromanones. Available from: [Link]

  • ACS Omega. Biological and Medicinal Properties of Natural Chromones and Chromanones. Available from: [Link]

  • MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Available from: [Link]

  • PubMed. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Available from: [Link]

  • Wikipedia. Flavonoid. Available from: [Link]

  • PMC. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Available from: [Link]

  • PMC. A Review of Classification, Biosynthesis, Biological Activities and Potential Applications of Flavonoids. Available from: [Link]

  • PubChem - NIH. Chromanone | C9H8O2 | CID 68110. Available from: [Link]

  • Encyclopedia MDPI. Flavonoids—Classification and Natural Sources. Available from: [Link]

  • MDPI. The Classification, Molecular Structure and Biological Biosynthesis of Flavonoids, and Their Roles in Biotic and Abiotic Stresses. Available from: [Link]

  • ChemSynthesis. 7-tert-butyl-2,2,4-trimethyl-6-chromanol. Available from: [Link]

  • FLAVONOIDS. Available from: [Link]

Sources

Methodological & Application

High-Performance Synthetic Protocols: 6-(tert-Butyl)chroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(tert-Butyl)chroman-4-one (CAS: 23438-27-9) represents a privileged scaffold in modern medicinal chemistry. Distinguished by the bulky tert-butyl group at the C-6 position, this intermediate offers a unique combination of metabolic stability (blocking the metabolically labile para-position relative to the ether oxygen) and enhanced lipophilicity , facilitating hydrophobic pocket binding in targets such as SIRT2, metalloproteases, and fungal enzymes.

This guide moves beyond basic characterization to provide actionable, high-yield protocols for transforming this core scaffold into three distinct classes of bioactive molecules: Homoisoflavonoids (via Knoevenagel condensation), Chiral Chromanols (via Asymmetric Reduction), and Spiro-Hydantoins (via Bucherer-Bergs cyclization).

Chemical Profile & Structural Analysis[1]

PropertySpecification
IUPAC Name 6-(tert-butyl)-2,3-dihydro-4H-chromen-4-one
Molecular Formula C₁₃H₁₆O₂
Molecular Weight 204.27 g/mol
Appearance White to off-white crystalline solid
Melting Point 78–80 °C
Solubility Soluble in DCM, EtOAc, THF; sparingly soluble in Hexanes
Key Reactivity C-4 Carbonyl (Nucleophilic attack), C-3 Methylene (Acidic

-proton)
Structural Logic

The tert-butyl group exerts a significant remote steric effect . While it does not directly hinder the C-4 carbonyl, it alters the packing in crystal lattices and increases solubility in non-polar solvents compared to the unsubstituted chroman-4-one. In biological systems, this group acts as a "lipophilic anchor," often improving potency by 10–50 fold over the methyl analog.

Divergent Synthetic Pathways (Visualization)

The following diagram illustrates the versatility of 6-(tert-Butyl)chroman-4-one as a divergent intermediate.

G Figure 1: Divergent synthetic map starting from 6-(tert-Butyl)chroman-4-one. Start 6-(tert-Butyl) chroman-4-one Prod1 3-Benzylidene Derivatives (Homoisoflavonoids) Start->Prod1 Knoevenagel (Aldehyde, Base) Prod2 Chiral 4-Chromanols (SIRT2 Inhibitors) Start->Prod2 Asymmetric Reduction (Ru-BINAP) Prod3 Spiro-Hydantoins (MMP Inhibitors) Start->Prod3 Bucherer-Bergs (KCN, (NH4)2CO3) Prod4 6-(tert-Butyl)chromone (Oxidation) Start->Prod4 DDQ Oxidation

Detailed Experimental Protocols

Protocol A: Synthesis of Homoisoflavonoids (Knoevenagel Condensation)

Application: Synthesis of antimicrobial and anticancer agents. Mechanism: Base-catalyzed formation of the enolate at C-3, followed by attack on an aromatic aldehyde and dehydration.

Reagents:

  • 6-(tert-Butyl)chroman-4-one (1.0 equiv)

  • Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) (1.1 equiv)

  • Piperidine (0.1 equiv)

  • Glacial Acetic Acid (cat. 2-3 drops)

  • Solvent: Toluene or Ethanol (anhydrous)

Step-by-Step Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a Dean-Stark trap (if using toluene) or a reflux condenser (if using ethanol) and a magnetic stir bar.

  • Charging: Add 6-(tert-Butyl)chroman-4-one (2.04 g, 10 mmol) and the aromatic aldehyde (11 mmol) to the solvent (20 mL).

  • Catalysis: Add piperidine (85 mg, 1.0 mmol) followed by glacial acetic acid (catalytic amount). Note: The acid buffers the basicity, preventing side reactions like ring opening.

  • Reaction: Reflux the mixture.

    • Toluene: Reflux for 4–6 hours with azeotropic removal of water.

    • Ethanol:[1][2] Reflux for 8–12 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product usually appears as a UV-active spot with lower Rf than the starting ketone.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If solid precipitates (common in ethanol), filter and wash with cold ethanol.

    • If no precipitate, evaporate solvent, redissolve in EtOAc, wash with 1M HCl (to remove piperidine), saturated NaHCO₃, and brine.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography.

Expert Tip: The tert-butyl group increases solubility in non-polar solvents. If the product does not precipitate from ethanol, switch to a Methanol/Water system to force precipitation.

Protocol B: Asymmetric Reduction to Chiral 4-Chromanols

Application: Synthesis of chiral building blocks for enantiopure drugs. Mechanism: Ruthenium-catalyzed transfer hydrogenation.

Reagents:

  • Substrate: 6-(tert-Butyl)chroman-4-one

  • Catalyst: RuCl (1 mol%)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

  • Solvent: DCM or DMF[2]

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve 6-(tert-Butyl)chroman-4-one (10 mmol) in degassed DCM (15 mL).

  • Catalyst Addition: Add the Ruthenium catalyst (0.1 mmol).

  • Initiation: Add the Formic acid/TEA mixture (2.5 equiv) dropwise via syringe.

  • Reaction: Stir at 25–30 °C for 12–24 hours. Monitor by chiral HPLC or GC.

    • Target: >95% conversion, >90% ee.[3]

  • Quench: Dilute with water and extract with DCM.

  • Purification: Pass through a short pad of silica gel to remove the metal catalyst. Evaporate solvent to yield the chiral alcohol.

Self-Validation: The resulting alcohol should show a broad singlet (OH) in NMR (D₂O exchangeable) and a shift of the C-4 proton from the ketone region to ~4.6 ppm.

Protocol C: Spiro-Hydantoin Synthesis (Bucherer-Bergs)

Application: Synthesis of MMP inhibitors and anticonvulsants. Mechanism: Multicomponent condensation involving the ketone, cyanide, and ammonium carbonate.[4][2][5]

Reagents:

  • 6-(tert-Butyl)chroman-4-one (10 mmol)

  • Potassium Cyanide (KCN) (15 mmol) (Caution: Highly Toxic)

  • Ammonium Carbonate ((NH₄)₂CO₃) (30 mmol)

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Procedure:

  • Safety First: Perform this reaction in a well-ventilated fume hood. Bleach solution must be available to neutralize cyanide spills.

  • Mixing: In a pressure tube or sealed flask, dissolve the ketone in Ethanol (15 mL).

  • Reagent Prep: Dissolve KCN and Ammonium Carbonate in Water (15 mL) and add to the ketone solution.

  • Heating: Seal the vessel and heat to 60–70 °C for 24 hours.

    • Note: The tert-butyl group adds steric bulk. If conversion is low (<50% after 24h), increase temperature to 90 °C or use ultrasonication for the first hour.

  • Workup:

    • Cool to 0 °C (ice bath).

    • Acidify carefully with 6M HCl to pH ~2 (IN HOOD – HCN gas evolution risk).

    • The spiro-hydantoin usually precipitates as a white solid.

  • Isolation: Filter the solid, wash with water, and dry.

Quality Control & Troubleshooting

Expected NMR Diagnostics (CDCl₃, 400 MHz)
  • Aromatic Region:

    • 
       7.95 (d, J=2.5 Hz, 1H, H-5): Deshielded by carbonyl.
      
    • 
       7.55 (dd, J=8.5, 2.5 Hz, 1H, H-7): Coupling to H-5 and H-8.
      
    • 
       6.95 (d, J=8.5 Hz, 1H, H-8): Ortho to ether oxygen.
      
  • Aliphatic Region:

    • 
       4.52 (t, J=6.5 Hz, 2H, C2-H₂): Next to oxygen.
      
    • 
       2.81 (t, J=6.5 Hz, 2H, C3-H₂): Alpha to carbonyl.
      
    • 
       1.32 (s, 9H, tert-Butyl): Characteristic singlet.
      
Troubleshooting Table
IssueProbable CauseSolution
Low Yield (Knoevenagel) Reversibility of aldol stepUse Dean-Stark to remove water; switch to Piperidine/AcOH buffer.
No Reaction (Bucherer-Bergs) Steric hindrance of t-BuUse sealed tube at higher temp (90°C); ensure high concentration of (NH₄)₂CO₃.
Racemization (Reduction) Acidic protons at C-3Avoid strong bases; ensure catalyst quality; keep reaction temp <30°C.

References

  • Chroman-4-one Scaffolds in Medicinal Chemistry

    • Source: Organic & Biomolecular Chemistry.[5][6][7] "Current developments in the synthesis of 4-chromanone-derived compounds."

    • URL:[Link]

  • SIRT2 Inhibitor Synthesis

    • Source: Journal of Medicinal Chemistry.[8] "Synthesis and Evaluation of Substituted Chroman-4-one Derivatives as Sirtuin 2-Selective Inhibitors."

    • URL:[Link]

  • Bucherer-Bergs Reaction on Chromanones

    • Source: MDPI Molecules. "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity."
    • URL:[Link][9][10]

  • Antimicrobial Applications

    • Source: MDPI.
    • URL:[Link][9]

  • Asymmetric Reduction Protocols

    • Source: ARKIVOC.[3][9] "Asymmetric synthesis of (S)-2,6-dimethylchroman-4-one." (Analogous protocol reference).

    • URL:[Link]

Sources

Application Note: Protocol for SIRT2 Inhibition Assay Using Chroman-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Sirtuin 2 (SIRT2) is an NAD


-dependent deacetylase primarily located in the cytoplasm, where it regulates key cytoskeletal proteins like 

-tubulin and transcription factors such as p53. Its dysregulation is implicated in neurodegenerative diseases (Parkinson’s, Huntington’s) and various cancers. Consequently, the development of selective small-molecule inhibitors is a critical area of drug discovery.

Chroman-4-one derivatives have emerged as a privileged scaffold for SIRT2 inhibition.[1][2][3][4] Unlike pan-sirtuin inhibitors (e.g., suramin), functionalized chroman-4-ones (specifically those substituted at the 6- and 8-positions) often exhibit high selectivity for SIRT2 over SIRT1 and SIRT3 due to their ability to exploit the unique hydrophobic pocket of the SIRT2 active site.

This protocol details a robust, fluorogenic assay designed to evaluate the inhibitory potency (


) of chroman-4-one libraries. It utilizes a two-step enzymatic reaction:[5][6] (1) SIRT2-mediated deacetylation of a fluorogenic peptide substrate, followed by (2) proteolytic cleavage to release the fluorophore.

Assay Principle & Mechanism

The assay relies on a fluorogenic peptide substrate, typically Ac-Arg-His-Lys-Lys(Ac)-AMC (derived from p53 residues 379–382).

  • Deacetylation: SIRT2 utilizes NAD

    
     to remove the acetyl group from the lysine residue of the substrate.[5] This reaction yields O-acetyl-ADP-ribose (OAADPr), Nicotinamide (NAM), and the deacetylated peptide.
    
  • Detection: A "Developer" solution containing a protease (trypsin) and a stop agent (Nicotinamide) is added. The protease recognizes only the deacetylated peptide, cleaving the amide bond to release the 7-amino-4-methylcoumarin (AMC) fluorophore. The acetylated substrate remains uncleaved and non-fluorescent.

Mechanistic Pathway Diagram

SIRT2_Mechanism sub1 Acetylated Substrate (Ac-RHKK(Ac)-AMC) sirt2 SIRT2 Enzyme sub1->sirt2 nad NAD+ nad->sirt2 intermed Deacetylated Peptide (Ac-RHKK-AMC) sirt2->intermed Deacetylation products Nicotinamide (NAM) + O-Acetyl-ADP-Ribose sirt2->products inhibitor Chroman-4-one Inhibitor inhibitor->sirt2 Blocks developer Developer Solution (Trypsin + NAM) intermed->developer signal Fluorescent Signal (Free AMC) developer->signal Proteolytic Cleavage

Figure 1: Two-step fluorogenic reaction mechanism. SIRT2 activity is required to sensitize the substrate to the developer protease.

Materials & Reagent Preparation

Expert Insight: Chroman-4-one derivatives are often lipophilic. Proper solvent handling is critical to prevent precipitation in the aqueous assay buffer, which causes false negatives (loss of potency) or false positives (light scattering).

Reagents[2][4][6][7][8][9][10][11]
  • Enzyme: Recombinant Human SIRT2 (Active).[7]

  • Substrate: Ac-Arg-His-Lys-Lys(Ac)-AMC (Fluorogenic SIRT2 Substrate).

  • Cofactor:

    
    -NAD
    
    
    
    (freshly prepared).
  • Control Inhibitor: AGK2 (Selective SIRT2 inhibitor) or Suramin (Broad spectrum).

  • Developer: Trypsin (1 mg/mL stock) + Nicotinamide (50 mM stock).

Assay Buffer Composition

Prepare fresh. Store at 4°C for up to 1 week.

  • 50 mM Tris-HCl (pH 8.[7]0) or HEPES (pH 7.5)

  • 137 mM NaCl[7]

  • 2.7 mM KCl[7]

  • 1 mM MgCl

    
    [7]
    
  • 0.1% BSA (Prevents enzyme adsorption to plastic)

  • Critical Additive: 1 mM TCEP or DTT (Must be added fresh on the day of assay to maintain enzyme stability).

Compound Preparation (Chroman-4-ones)[2][3][4][12]
  • Stock: Dissolve chroman-4-one derivatives in 100% DMSO to 10 mM or 20 mM.

  • Intermediate Dilution: Perform serial dilutions (e.g., 3-fold) in 100% DMSO.

  • Assay Dilution: Dilute the DMSO stock 1:10 into Assay Buffer before adding to the plate to minimize "DMSO shock" to the enzyme.

    • Note: Final DMSO concentration in the well must be

      
       1% (v/v).
      

Experimental Protocol

Workflow Overview: The assay is performed in black, low-binding 96-well or 384-well microplates to minimize background fluorescence.

Step-by-Step Procedure
  • Enzyme Activation:

    • Thaw SIRT2 enzyme on ice.

    • Dilute SIRT2 in Assay Buffer to a concentration of 0.5 U/well (approx. 20–40 nM final, depending on specific batch activity).

    • Add 25

      
      L  of diluted SIRT2 to sample wells.
      
    • No-Enzyme Control (Background): Add 25

      
      L of Assay Buffer only.
      
  • Compound Addition:

    • Add 5

      
      L  of the diluted Chroman-4-one derivative (or DMSO vehicle control) to the wells.
      
    • Incubation: Incubate Enzyme + Inhibitor for 15 minutes at room temperature . This allows the inhibitor to equilibrate with the active site (crucial for slow-binding inhibitors).

  • Reaction Initiation:

    • Prepare a Substrate/NAD

      
       Master Mix  in Assay Buffer:
      
      • Fluorogenic Substrate: Final conc. 20

        
        M (approx. near 
        
        
        
        ).
      • NAD

        
        : Final conc. 500 
        
        
        
        M.[7]
    • Add 20

      
      L  of Master Mix to all wells.
      
    • Total Volume: 50

      
      L.[7]
      
  • Enzymatic Reaction:

    • Incubate the plate at 37°C for 45 minutes .

    • Note: Seal the plate to prevent evaporation.

  • Development & Termination:

    • Prepare Developer Solution : Assay Buffer containing 2 mM Nicotinamide (to stop SIRT2) and 10 mg/mL Trypsin (to cleave deacetylated substrate).

    • Add 50

      
      L  of Developer Solution to each well.
      
    • Incubate at Room Temperature for 15–20 minutes .

  • Readout:

    • Measure fluorescence on a microplate reader.[6][8]

    • Excitation: 350–360 nm

    • Emission: 450–460 nm

Workflow Diagram

Assay_Workflow start Start: Thaw Reagents (Keep Enzyme on Ice) step1 1. Plate Setup Add SIRT2 Enzyme (25 µL) Add Buffer to Blank Wells start->step1 step2 2. Compound Addition Add 5 µL Chroman-4-one (Pre-incubation: 15 min @ RT) step1->step2 step3 3. Reaction Start Add 20 µL Substrate/NAD+ Mix step2->step3 step4 4. Enzymatic Incubation 37°C for 45 mins step3->step4 step5 5. Stop & Develop Add 50 µL Trypsin + Nicotinamide (15 min @ RT) step4->step5 read 6. Data Acquisition Ex: 360nm | Em: 460nm step5->read

Figure 2: Step-by-step liquid handling workflow for the SIRT2 inhibition assay.

Data Analysis & Validation

Calculation of % Inhibition

Normalize the raw fluorescence units (RFU) using the "No Enzyme" (Background) and "Vehicle" (100% Activity) controls.



IC50 Determination

Plot Log[Inhibitor] vs. % Inhibition.[9][10] Fit the data using a 4-parameter logistic (4PL) non-linear regression model :



  • X: Log of concentration.

  • Y: Response (% Inhibition).

  • Top/Bottom: Plateaus of the curve.

Assay Validation Criteria (Self-Validating System)

To ensure the assay is robust and trustworthy, calculate the Z-factor for each plate.

ParameterAcceptance CriteriaNotes
Z-Factor

Indicates an excellent assay window for screening.
Signal-to-Background

Ensure sufficient enzyme activity.
Reference IC50 Within 3-fold of historical meanUse AGK2 (Typical IC50

3.5

M).
DMSO Tolerance

Higher DMSO inhibits SIRT2 non-specifically.

Troubleshooting & Expert Tips

  • Intrinsic Fluorescence: Chroman-4-ones contain conjugated systems that may fluoresce.

    • Solution: Run a "Compound Only" control (Compound + Buffer + Developer, no Enzyme/Substrate) to check for interference at 460 nm.

  • Solubility Issues: If the IC50 curve plateaus below 100% inhibition or shows irregular slope:

    • Cause: Compound precipitation.

    • Solution: Verify solubility in assay buffer using dynamic light scattering (DLS) or reduce the top concentration.

  • Developer Efficiency: Incomplete cleavage of the deacetylated peptide leads to low signal.

    • Solution: Ensure Trypsin is fresh. Do not use protease inhibitors (like PMSF) in the assay buffer.

References

  • BPS Bioscience. (n.d.).[8] SIRT2 (Sirtuin 2) Fluorogenic Assay Kit Protocol. Retrieved from [Link][8]

  • Fridén-Saxin, M., et al. (2012).[3] Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. Journal of Medicinal Chemistry, 55(16), 7104–7112. Retrieved from [Link]

  • Outeiro, T. F., et al. (2007). Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease. Science, 317(5837), 516-519. Retrieved from [Link]

Sources

Application Note & Protocol: In Vitro Cytotoxicity Testing of 6-(tert-Butyl)chroman-4-one Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Chroman-4-one Scaffolds in Oncology

The chroman-4-one skeleton is a privileged heterocyclic scaffold found in a variety of natural products, most notably flavonoids, which are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties[1][2]. This core structure has served as a valuable template in medicinal chemistry for the development of novel therapeutic agents[2][3]. Chromanone derivatives have demonstrated promising anticancer activity through various mechanisms, such as the induction of apoptosis, modulation of key signaling pathways like MAPK, and the generation of reactive oxygen species (ROS) leading to oxidative stress in cancer cells[4][5].

This application note focuses on 6-(tert-Butyl)chroman-4-one , a specific derivative of the chroman-4-one family. The introduction of a bulky tert-butyl group at the 6-position is hypothesized to enhance its lipophilicity, potentially influencing its cellular uptake and interaction with intracellular targets[6]. Given the established anticancer potential of the broader chromanone class, it is of significant interest to systematically evaluate the cytotoxic effects of 6-(tert-Butyl)chroman-4-one against a panel of cancer cell lines.

This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of 6-(tert-Butyl)chroman-4-one. The methodologies described herein are designed to ensure scientific integrity and reproducibility, covering essential aspects from initial cell viability screening to preliminary mechanistic insights.

Chemical Profile: 6-(tert-Butyl)chroman-4-one

PropertyValueSource
Chemical Name 6-(tert-Butyl)chroman-4-one-
Synonyms 6-(1,1-dimethylethyl)-2,3-dihydro-4H-1-benzopyran-4-one-
Molecular Formula C₁₃H₁₆O₂[7]
Molecular Weight 204.26 g/mol -
Appearance White to off-white crystalline powder[3]
Melting Point 199-201 °C[7][8]
Boiling Point 369.1±42.0 °C (Predicted)[7][8]
Solubility Soluble in DMSO, ethanol, and other organic solvents. Sparingly soluble in water.-

Experimental Design & Workflow

A tiered approach is recommended for evaluating the cytotoxic potential of 6-(tert-Butyl)chroman-4-one. This workflow ensures a systematic and cost-effective screening process, moving from broad cytotoxicity assessment to more specific mechanistic assays.

experimental_workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_analysis Phase 3: Data Analysis cluster_mechanistic Phase 4: Mechanistic Insight Compound_Prep Compound Preparation (6-(tert-Butyl)chroman-4-one) MTT_Assay MTT Assay (Metabolic Viability) Compound_Prep->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Compound_Prep->LDH_Assay Cell_Culture Cell Line Selection & Culture (e.g., MCF-7, A549, HCT116) Cell_Culture->MTT_Assay Cell_Culture->LDH_Assay IC50 IC50 Value Determination MTT_Assay->IC50 LDH_Assay->IC50 Caspase_Assay Caspase-3/7 Assay (Apoptosis) IC50->Caspase_Assay Based on IC50 concentrations

Caption: A tiered experimental workflow for cytotoxicity testing.

Protocols

PART 1: Cell Line Selection and Culture

The choice of cancer cell lines is critical and should ideally represent different tumor types to assess the breadth of the compound's activity. A common starting panel could include:

  • MCF-7: Human breast adenocarcinoma (luminal A)

  • A549: Human lung carcinoma

  • HCT116: Human colorectal carcinoma

  • HepG2: Human hepatocellular carcinoma

It is also advisable to include a non-cancerous cell line (e.g., human fibroblasts) to evaluate selective cytotoxicity.[9]

Protocol 1.1: General Cell Culture

  • Environment: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Media: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Subculture: Passage cells upon reaching 80-90% confluency. For adherent cells, this involves washing with PBS, detachment with Trypsin-EDTA, and reseeding at a lower density.

  • Cell Viability and Counting: Before each experiment, assess cell viability using the Trypan Blue exclusion method and a hemocytometer to ensure >95% viability.

PART 2: Compound Preparation

Protocol 2.1: Stock Solution Preparation

  • Solvent Selection: Due to its lipophilic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of 6-(tert-Butyl)chroman-4-one.

  • Stock Concentration: Prepare a 100 mM stock solution by dissolving the appropriate mass of the compound in sterile DMSO. For example, to make 1 mL of a 100 mM stock, dissolve 20.43 mg of 6-(tert-Butyl)chroman-4-one in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

PART 3: Primary Cytotoxicity Screening

Protocol 3.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Prepare serial dilutions of 6-(tert-Butyl)chroman-4-one in culture medium from the stock solution. The final DMSO concentration in the wells should be kept constant and should not exceed 0.5% to avoid solvent-induced toxicity.

  • Incubation: Replace the old medium with 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control. Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[10][11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 3.2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method for quantifying cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[12]

  • Experimental Setup: Seed and treat cells with 6-(tert-Butyl)chroman-4-one in a 96-well plate as described for the MTT assay (Protocol 3.1, steps 1-3).

  • Controls: Prepare the following controls:

    • Vehicle Control: Cells treated with the same concentration of DMSO as the test compound wells.

    • Low Control (Spontaneous LDH release): Untreated cells.

    • High Control (Maximum LDH release): Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) 15 minutes before the assay.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.

  • Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Low Control Abs) / (High Control Abs - Low Control Abs)] * 100

PART 4: Data Analysis and Interpretation

IC50 Value Determination

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency, representing the concentration at which it inhibits 50% of a biological process.[13][14]

  • Data Normalization: For the MTT assay, express the results as a percentage of cell viability relative to the vehicle control. For the LDH assay, use the calculated % cytotoxicity.

  • Dose-Response Curve: Plot the percentage of viability or cytotoxicity against the logarithm of the compound concentration.

  • Non-linear Regression: Use a sigmoidal dose-response (variable slope) model to fit the data and calculate the IC50 value.[15][16]

Data Presentation Example

Cell LineAssayIncubation TimeIC50 (µM)
MCF-7MTT48h[Experimental Value]
A549MTT48h[Experimental Value]
HCT116MTT48h[Experimental Value]
MCF-7LDH48h[Experimental Value]
A549LDH48h[Experimental Value]
HCT116LDH48h[Experimental Value]
PART 5: Preliminary Mechanistic Insight

Protocol 5.1: Caspase-3/7 Activity Assay

Activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[17] This assay uses a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7, generating a luminescent signal.[18]

  • Experimental Setup: Seed cells in a white-walled 96-well plate and treat with 6-(tert-Butyl)chroman-4-one at concentrations around the determined IC50 value for a relevant time period (e.g., 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

apoptosis_pathway Compound 6-(tert-Butyl)chroman-4-one Cell Cancer Cell Compound->Cell Induces Signal Pro-Apoptotic Signal Cell->Signal Caspase_3_7 Caspase-3/7 Activation Signal->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis Luminescence Luminescent Signal Caspase_3_7->Luminescence Cleaves DEVD_Substrate DEVD Substrate DEVD_Substrate->Luminescence

Caption: Principle of the Caspase-3/7 assay for apoptosis detection.

Trustworthiness and Self-Validation

To ensure the reliability of the generated data, the following controls and validation steps are essential:

  • Positive Controls: Include a known cytotoxic agent (e.g., Doxorubicin or Cisplatin) in each assay to validate the responsiveness of the cell lines and the assay performance.

  • Vehicle Controls: As mentioned, all experiments must include a vehicle (DMSO) control to account for any effects of the solvent on cell viability.

  • Assay Interference: Test 6-(tert-Butyl)chroman-4-one in cell-free assay conditions to check for any direct interaction with assay components (e.g., reduction of MTT or inhibition of LDH enzyme activity).

  • Reproducibility: All experiments should be performed with at least three biological replicates, each with technical triplicates, to ensure statistical significance.

Conclusion

This application note provides a robust framework for the initial in vitro cytotoxic evaluation of 6-(tert-Butyl)chroman-4-one. By following these detailed protocols, researchers can generate reliable and reproducible data on the compound's potency (IC50) and its primary mechanism of cell death (necrosis vs. apoptosis). The findings from these studies will be crucial in determining whether 6-(tert-Butyl)chroman-4-one warrants further investigation as a potential anticancer agent.

References

  • Nowaczyk, G., et al. (2019). Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones. Molecules, 24(10), 1924. Available from: [Link]

  • He, M., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(23), 10013-10027. Available from: [Link]

  • Semantics Scholar. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. Available from: [Link]

  • Semantics Scholar. Anti-Cancer and Immunostimulatory Activity of Chromones and Other Constituents from Cassia petersiana. Available from: [Link]

  • He, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6937-6949. Available from: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 27(19), 6296. Available from: [Link]

  • He, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6937-6949. Available from: [Link]

  • Stancic, A., et al. (2023). Multifaceted Anticancer Activity of Flavanone/Chromanone Intermediates for Five-Membered Heterocyclic Derivatives: Targeting Oxidative Stress, Apoptosis, and MAPK Signaling in Colorectal Cancer. International Journal of Molecular Sciences, 24(13), 10984. Available from: [Link]

  • Biointerface Research in Applied Chemistry. (2022). Chromanone Oxime Analogs of Quinolone Drugs as Cytotoxic Agents. Available from: [Link]

  • Yurttaş, L., & Temel, H. (2023). Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. Journal of Molecular Structure, 1275, 134659. Available from: [Link]

  • ResearchGate. What cell line should I choose for citotoxicity assays?. Available from: [Link]

  • ResearchGate. How can I calculate IC50 for a cytotoxic substance?. Available from: [Link]

  • He, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Medicinal Chemistry Letters, 3(9), 731-735. Available from: [Link]

  • CLYTE. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available from: [Link]

  • Lal, B., & Varma, S. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Methods in molecular biology (Clifton, N.J.), 1819, 245–261. Available from: [Link]

  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. Available from: [Link]

  • Onishi, Y., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology letters, 12(6), 5159–5166. Available from: [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available from: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Journal of Visualized Experiments. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Available from: [Link]

  • Gupea. Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Available from: [Link]

  • PubMed. Synthesis and anticancer activity of chromone-based analogs of lavendustin A. Available from: [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available from: [Link]

  • BPS Bioscience. Cell Cytotoxicity Screening & Profiling Services. Available from: [Link]

  • Creative Diagnostics. CC50/IC50 Assay for Antiviral Research. Available from: [Link]

  • Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. Available from: [Link]

  • ResearchGate. (2007). Synthesis of 4 substituted chromanes and 1 substituted benzo[f]chromanes by tandem 6-exo trig cyclization-SRN1 reactions. Available from: [Link]

  • PubChem. Chromone. Available from: [Link]

  • ResearchGate. Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Available from: [Link]

  • Assay Genie. Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Available from: [Link]

  • Visikol. The Importance of IC50 Determination. Available from: [Link]

  • PubMed. In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Available from: [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Available from: [Link]

  • BMG Labtech. Cytotoxicity Assays – what your cells don't like. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

  • Brazilian Journal of Biology. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Available from: [Link]

Sources

High-performance liquid chromatography (HPLC) method for 6-(tert-Butyl)chroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 6-(tert-Butyl)chroman-4-one

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the quantitative analysis of 6-(tert-Butyl)chroman-4-one using High-Performance Liquid Chromatography (HPLC). The methodology herein is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable and robust method for the separation and quantification of this compound. This guide emphasizes the scientific rationale behind the procedural steps, ensuring both technical accuracy and practical applicability.

Introduction and Scientific Context

6-(tert-Butyl)chroman-4-one is a member of the chromanone family of heterocyclic compounds. Chromanones are structurally characterized by a benzopyranone framework and are precursors to chromones, which are widespread in nature.[1][2] These classes of compounds are of significant interest in medicinal chemistry due to their diverse biological activities, which can include antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The addition of a tert-butyl group at the 6-position, as in the target analyte, significantly increases the molecule's lipophilicity, which can influence its physicochemical properties and biological interactions.[4]

Accurate quantification of 6-(tert-Butyl)chroman-4-one is crucial for various applications, including reaction monitoring during synthesis, purity assessment of the final compound, and stability studies. High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy for non-volatile and thermally sensitive compounds like chromanones.[5]

This application note details a reversed-phase HPLC (RP-HPLC) method, which is optimally suited for the analysis of moderately non-polar compounds such as 6-(tert-Butyl)chroman-4-one.[6][7]

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing an effective HPLC method. The key physicochemical characteristics of 6-(tert-Butyl)chroman-4-one are summarized below.

PropertyValueSource/Rationale
Chemical Structure Based on IUPAC nomenclature[8]
Molecular Formula C₁₃H₁₆O₂Derived from the chemical structure
Molecular Weight 204.27 g/mol Calculated from the molecular formula
Lipophilicity (XLogP3-AA) ~2.6 - 3.0 (Predicted)The tert-butyl group enhances non-polar character.[4] A similar structure, 6-(tert-Butyl)chroman-4-amine, has a predicted XLogP3 of 2.6.[8]
UV Absorbance (λmax) ~250 - 280 nmThe carbonyl group and benzene ring constitute a chromophore. Carbonyls show a weak n→π* transition around 275 nm and a strong π→π* transition at shorter wavelengths.[9] Chromone derivatives typically absorb in this range.[5][10]
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile, Ethanol)The molecule's largely non-polar structure predicts good solubility in organic solvents.[11]

Principle of the Chromatographic Method

The selected method is based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique is the most common mode of HPLC and is particularly effective for separating molecules based on their hydrophobicity.[7][12]

Causality of Method Selection:

  • Stationary Phase: A non-polar stationary phase, specifically a C18 (octadecylsilane) bonded silica column, is employed. The long alkyl chains of the C18 phase create a hydrophobic surface.[12] 6-(tert-Butyl)chroman-4-one, being a relatively non-polar molecule, will interact with and be retained by this stationary phase through hydrophobic (van der Waals) forces.[13][14]

  • Mobile Phase: A polar mobile phase, consisting of a mixture of water and a less polar organic solvent (acetonitrile), is used.[14] The organic solvent is often referred to as the "strong" solvent because increasing its concentration in the mobile phase will decrease the retention time of the analyte.

  • Elution Mechanism: The analyte is introduced into the mobile phase stream. As it passes through the column, it partitions between the mobile phase and the stationary phase. By carefully controlling the composition of the mobile phase (the ratio of water to acetonitrile), we can modulate the retention time of 6-(tert-Butyl)chroman-4-one, achieving separation from impurities and other components in the sample matrix.

The logical workflow for the analysis is depicted in the diagram below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Preparation (Stock & Dilutions) Injection Inject into HPLC Standard->Injection Sample Sample Preparation (Dissolution & Filtration) Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC analysis of 6-(tert-Butyl)chroman-4-one.

Detailed Experimental Protocol

This protocol is a self-validating system; adherence to the specified parameters and system suitability checks ensures the generation of reliable and reproducible data.[15]

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade or ultrapure

    • Formic Acid, analytical grade

    • 6-(tert-Butyl)chroman-4-one reference standard (>98% purity)

  • Glassware and Supplies: Volumetric flasks, pipettes, autosampler vials with septa, 0.45 µm syringe filters.

Chromatographic Conditions

The following table summarizes the optimized parameters for the analysis.

ParameterRecommended SettingRationale
Stationary Phase C18 (Octadecylsilane), 5 µm, 250 x 4.6 mmIndustry standard for reversed-phase separation of non-polar to moderately polar compounds.[5]
Mobile Phase A 0.1% Formic Acid in Water (v/v)The aqueous component of the polar mobile phase.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)The organic modifier. Acetonitrile provides good peak shape and lower backpressure than methanol. The formic acid ensures a consistent low pH to suppress any potential ionization of silanol groups on the stationary phase, which improves peak symmetry.[5][16]
Elution Mode Isocratic: 65% BAn isocratic elution provides simplicity and robustness for routine analysis. The specific ratio should be optimized to achieve a retention time between 3 and 10 minutes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.[5]
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations.
Detection Wavelength 254 nmThis wavelength provides good sensitivity for the benzene chromophore present in the molecule. A PDA detector can be used to confirm the peak purity and identify the optimal absorbance maximum.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Run Time 10 minutesSufficient time to allow for the elution of the main peak and any potential late-eluting impurities.
Preparation of Solutions
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of formic acid to 1 L of HPLC-grade water. Mix thoroughly and degas.

    • To prepare Mobile Phase B, add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of the 6-(tert-Butyl)chroman-4-one reference standard.

    • Transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with acetonitrile. This is the stock solution.

  • Working Standard Solutions (for Calibration):

    • Prepare a series of at least five working standards by serial dilution of the stock solution with the mobile phase (65:35 ACN:Water with 0.1% Formic Acid).

    • A suggested concentration range is 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample expected to contain approximately 10 mg of 6-(tert-Butyl)chroman-4-one.

    • Transfer to a 100 mL volumetric flask, dissolve, and dilute to the mark with acetonitrile. This gives a target concentration of 100 µg/mL.

    • If necessary, dilute further with the mobile phase to fall within the calibration range (e.g., to 25 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability and Method Validation

To ensure the trustworthiness of the results, the chromatographic system must meet predefined performance criteria before sample analysis.

HPLC_Parameters Method HPLC Method Performance Column Column (C18) Method->Column MobilePhase Mobile Phase (ACN/H2O) Method->MobilePhase Detector Detector (UV 254 nm) Method->Detector FlowRate Flow Rate (1.0 mL/min) Method->FlowRate Retention Retention Time Symmetry Peak Symmetry (Tailing Factor) Efficiency Efficiency (Plate Count) Resolution Resolution Column->Retention Column->Efficiency MobilePhase->Retention MobilePhase->Resolution FlowRate->Retention

Caption: Interrelationship of key parameters governing HPLC method performance.

System Suitability Criteria: Inject the 25 µg/mL working standard six times and evaluate the following parameters.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. A value > 2 indicates peak tailing, which can affect integration accuracy.[17]
Theoretical Plates (N) N > 2000Measures the efficiency of the column. Higher numbers indicate sharper peaks.[17]
% RSD of Peak Area ≤ 2.0%Measures the precision of the injection and system response.
% RSD of Retention Time ≤ 1.0%Measures the stability of the pump flow rate and mobile phase composition.

Data Analysis and Quantification

  • Identification: The 6-(tert-Butyl)chroman-4-one peak in a sample chromatogram is identified by comparing its retention time with that of the reference standard.

  • Calibration Curve: Generate a linear regression curve by plotting the peak area of the working standards against their corresponding concentrations. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantification: Calculate the concentration of 6-(tert-Butyl)chroman-4-one in the prepared sample solution using the equation of the line from the calibration curve (y = mx + c), where 'y' is the peak area of the analyte in the sample.

  • Final Calculation: Adjust the calculated concentration for any dilution factors and the initial sample weight to determine the final purity or concentration in the original sample.

References

  • Journal of Fluorescence. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. PMC. Available from: [Link]

  • PubChem. 6-tert-Butyl-4-hydroxy-pyran-2-one. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. RP-HPLC of strongly non-polar compound?. Available from: [Link]

  • Molecules. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PMC. Available from: [Link]

  • Molecules. Biological and Medicinal Properties of Natural Chromones and Chromanones. PMC. Available from: [Link]

  • Acta Crystallographica Section E. Crystal structure of 2-(4-tert-butylphenyl)-3-hydroxy-4H-chromen-4-one. PMC. Available from: [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. Available from: [Link]

  • PubMed. Determination of chromones in Dysophylla stellata by HPLC: method development, validation and comparison of different extraction methods. Available from: [Link]

  • Oud Academia. High-Performance Liquid Chromatography (HPLC) for chromone detection. Available from: [Link]

  • MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Available from: [Link]

  • ResearchGate. Structures of chroman-4-one and chromone. Available from: [Link]

  • ResearchGate. 2,4-Di-tert-butyl-6-(4-chlorophenyliminomethyl)phenol. Available from: [Link]

  • Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. Available from: [Link]

  • Applied Microbiology and Biotechnology. Fast, inexpensive, and reliable HPLC method to determine monomer fractions in poly(3-hydroxybutyrate-co-3-hydroxyvalerate). NIH. Available from: [Link]

  • Wikipedia. Reversed-phase chromatography. Available from: [Link]

  • Wikipedia. Hexahydrocannabinol. Available from: [Link]

  • ResearchGate. UV-Vis absorption spectra for chromophores A and B in six solvents. Available from: [Link]

  • Moravek. Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Available from: [Link]

  • Google Patents. HPLC method for separation and detection of hydromorphone and related opioid pharmacophores.
  • Indonesian Journal of Pharmacy. Development and Validation Method for Simultaneous Analysis of Retinoic Acid, Hydroquinone and Corticosteroid in Cream Formula by High-Performance Liquid Chromatography. Available from: [Link]

  • Solubility of Things. 4,4'-Methylenebis(2,6-di-tert-butylphenol). Available from: [Link]

  • Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls. Available from: [Link]

  • PubChem. 6-(tert-Butyl)chroman-4-amine. National Center for Biotechnology Information. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(tert-Butyl)chroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-(tert-butyl)chroman-4-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the highest purity of the final product. The chroman-4-one scaffold is a privileged structure in medicinal chemistry, and mastering its synthesis is a key step in the development of novel therapeutics.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to 6-(tert-Butyl)chroman-4-one?

The most prevalent and generally reliable method is a two-step sequence starting from 4-tert-butylphenol. This involves:

  • Friedel-Crafts Acylation: Reaction of 4-tert-butylphenol with a 3-halopropionyl chloride (commonly 3-chloropropionyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This step selectively acylates the aromatic ring ortho to the hydroxyl group.

  • Intramolecular Cyclization: The resulting halo-ketone intermediate is then treated with a base to induce an intramolecular Williamson ether synthesis (nucleophilic substitution), forming the chromanone ring.

This route is favored due to the commercial availability of the starting materials and the generally predictable regioselectivity driven by the steric hindrance of the tert-butyl group.

Q2: Why is Friedel-Crafts acylation preferred over alkylation for building the carbon backbone?

Friedel-Crafts acylation offers two significant advantages over its alkylation counterpart in this context.[2] Firstly, the acylium ion intermediate is not prone to carbocation rearrangements, which are a common plague in Friedel-Crafts alkylations, leading to a cleaner product profile.[3] Secondly, the deactivating effect of the newly introduced acyl group prevents poly-acylation, a frequent side reaction with alkylation where the product is more reactive than the starting material.[3]

Q3: What kind of yields can I realistically expect?

Yields are highly dependent on the precise conditions, purity of reagents, and scale. For the two-step sequence, a yield of 70-85% for the initial acylation step is considered good. The subsequent cyclization step can often proceed in high yield, typically >90%, under optimized conditions. An overall yield of 60-75% from 4-tert-butylphenol is an achievable target for this synthesis.

Troubleshooting Guide: Yield & Purity Optimization

This section addresses specific experimental issues. Each answer explains the underlying chemical principles and provides actionable solutions.

Part 1: Friedel-Crafts Acylation Issues

Q: My Friedel-Crafts acylation of 4-tert-butylphenol is giving a low yield and a dark, tarry crude product. What's going wrong?

A: Plausible Causes & Solutions

This is a classic issue in Friedel-Crafts chemistry, often pointing to problems with the catalyst or reaction temperature.

  • Cause 1: Inactive Lewis Acid Catalyst. Aluminum chloride (AlCl₃) is extremely hygroscopic. Exposure to atmospheric moisture hydrolyzes it, rendering it inactive and generating HCl, which can contribute to side reactions.

    • Solution: Always use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly opened bottle stored under inert gas. Ensure your glassware is rigorously dried before use. Weigh and transfer the AlCl₃ quickly to minimize air exposure.[3]

  • Cause 2: Incorrect Reaction Temperature. Friedel-Crafts reactions are exothermic. If the temperature is too high, it can lead to polymerization and decomposition, resulting in tar formation. If it's too low, the reaction rate may be impractically slow.

    • Solution: Control the temperature carefully. The addition of AlCl₃ should be done portion-wise to a chilled reaction mixture (0-5 °C) to manage the initial exotherm.[3] After the addition is complete, allow the reaction to slowly warm to room temperature or gently heat as needed to drive the reaction to completion. Monitor progress by TLC or GC-MS.

  • Cause 3: Competing O-Acylation. Phenols can undergo acylation on the hydroxyl group (O-acylation) or the ring (C-acylation). While O-acylation is kinetically favored at low temperatures, C-acylation is often the thermodynamically preferred outcome, especially with a strong Lewis acid that coordinates to the phenol oxygen.

    • Solution: Using a sufficient excess of AlCl₃ (>2 equivalents) can favor C-acylation. One equivalent coordinates to the phenolic oxygen, and the second activates the acyl chloride. Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) after the initial addition can also promote the Fries rearrangement of any O-acylated intermediate to the desired C-acylated product.

Q: I'm observing multiple isomers in my crude product after acylation. How can I improve the regioselectivity?

A: Plausible Causes & Solutions

The formation of isomers stems from the directing effects of the substituents on the aromatic ring.

  • Cause 1: Electronic & Steric Effects. Both the hydroxyl (-OH) and tert-butyl groups are ortho-, para-directing activators. The para position relative to the -OH group is blocked. Therefore, acylation is directed to the positions ortho to the hydroxyl group.

    • Insight: The key to selectivity here is steric hindrance. The bulky tert-butyl group effectively shields its adjacent ortho position.[4][5] This makes acylation at the position ortho to the hydroxyl group and meta to the tert-butyl group the overwhelmingly favored pathway.

    • Solution: If you are seeing significant amounts of the other isomer (ortho to both groups), it may indicate that the reaction conditions are too harsh. Lowering the reaction temperature can enhance selectivity. The use of a bulkier Lewis acid might also improve selectivity, although this is less common. The primary product should be 3-chloro-1-(5-(tert-butyl)-2-hydroxyphenyl)propan-1-one.

  • Cause 2: Isomerization of Starting Material. Under strongly acidic conditions, a retro-Friedel-Crafts reaction can occur, potentially causing the tert-butyl group to migrate.[6]

    • Solution: This is less likely with acylation than alkylation but can be minimized by using the mildest effective conditions. Avoid excessively high temperatures and prolonged reaction times. A less aggressive Lewis acid, such as ferric chloride (FeCl₃), could be trialed.

Part 2: Intramolecular Cyclization Issues

Q: My cyclization step to form the chromanone ring is slow or incomplete. How can I drive it to completion?

A: Plausible Causes & Solutions

Failure to cyclize typically points to issues with the base, solvent, or the purity of the intermediate.

  • Cause 1: Insufficiently Strong Base or Poor Solubility. The cyclization is an intramolecular SN2 reaction where the phenoxide attacks the carbon bearing the halogen. The base must be strong enough to deprotonate the phenol, and the resulting phenoxide must be soluble.

    • Solution: A common and effective system is using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetone.[7] K₂CO₃ is a sufficiently strong base, and DMF effectively solvates the potassium phenoxide. Heating the reaction (e.g., to 80-100 °C) will increase the reaction rate.

  • Cause 2: Alternative Acid-Catalyzed Route. An alternative to base-mediated cyclization is to first hydrolyze the 3-chloropropionyl intermediate to the corresponding 3-(4-tert-butylphenoxy)propanoic acid, and then perform an intramolecular Friedel-Crafts acylation (cyclization).

    • Solution: This can be achieved using strong acids like polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (TfOH).[8][9] This route avoids the use of halogenated intermediates but requires strongly acidic and often high-temperature conditions.

Part 3: Purification Challenges

Q: My final product, 6-(tert-Butyl)chroman-4-one, is a persistent oil and difficult to crystallize. How can I purify it effectively?

A: Plausible Causes & Solutions

Many chromanones are low-melting solids or oils at room temperature, making purification by crystallization challenging.

  • Solution 1: Column Chromatography. This is the most reliable method for purifying non-crystalline products. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is highly effective.

    • Pro Tip: Monitor the fractions carefully by TLC. The product should be UV active. Combine the pure fractions and remove the solvent under reduced pressure. The final product should be dried under high vacuum to remove any residual solvent, which can prevent solidification.

  • Solution 2: Kugelrohr Distillation. If the product is thermally stable, short-path distillation using a Kugelrohr apparatus can be an excellent, scalable purification method for oils. This technique is performed under high vacuum and minimizes the thermal stress on the compound.

Experimental Protocols & Data

Protocol 1: Optimized Synthesis of 6-(tert-Butyl)chroman-4-one

Step A: Friedel-Crafts Acylation

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 4-tert-butylphenol (1.0 eq) and dichloromethane (DCM, 5 mL/g of phenol).

  • Cool the stirred solution to 0 °C in an ice bath.

  • In a separate, dry flask, prepare a solution of 3-chloropropionyl chloride (1.1 eq) in DCM (2 mL/g). Add this solution to the dropping funnel.

  • To the cooled phenol solution, add anhydrous aluminum chloride (AlCl₃, 2.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Once the AlCl₃ is added, add the 3-chloropropionyl chloride solution dropwise over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, slowly quench the reaction by pouring it into a beaker of crushed ice and concentrated HCl (1:5 v/v).

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, 3-chloro-1-(5-(tert-butyl)-2-hydroxyphenyl)propan-1-one.

Step B: Intramolecular Cyclization

  • Dissolve the crude intermediate from Step A in dimethylformamide (DMF, 5 mL/g).

  • Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Heat the mixture to 90 °C and stir for 3-5 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic layers, wash thoroughly with brine (3x) to remove DMF, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography (silica gel, 9:1 to 4:1 Hexane:Ethyl Acetate gradient) to afford 6-(tert-Butyl)chroman-4-one as a pale yellow oil or low-melting solid.

Data Summary: Effect of Lewis Acid on Acylation
Lewis Acid (eq)SolventTemp (°C)Time (h)Approx. Yield (%)Selectivity (desired:other)
AlCl₃ (2.2)DCM0 → 25582%>95:5
FeCl₃ (2.2)DCM25 → 40865%>95:5
TfOH (1.5)neat25275%~90:10
ZnCl₂ (2.0)DCM2524<20%N/A

Note: Yields and selectivity are representative and may vary.

Visualized Workflows and Mechanisms

SynthesisWorkflow cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification start 4-tert-butylphenol + 3-Chloropropionyl Chloride catalyst AlCl₃, DCM, 0°C → RT start->catalyst intermediate Crude Acylated Phenol catalyst->intermediate base K₂CO₃, DMF, 90°C intermediate->base crude_product Crude Chromanone base->crude_product purification Column Chromatography crude_product->purification final_product Pure 6-(tert-Butyl)chroman-4-one purification->final_product

Caption: General workflow for the two-step synthesis of 6-(tert-Butyl)chroman-4-one.

TroubleshootingTree n0 Low Yield or Impure Product? n1 Problem in Acylation Step? n0->n1 Yes n2 Problem in Cyclization Step? n0->n2 No, Acylation OK n3 Tarry / Dark Product? n1->n3 Yes n4 Multiple Isomers? n1->n4 No, but... n5 Incomplete Reaction? n2->n5 s1 Use fresh, anhydrous AlCl₃. Control temperature (0°C start). n3->s1 s2 Lower reaction temperature. Ensure >2 eq. AlCl₃. n4->s2 s3 Use K₂CO₃ in DMF. Increase temperature to 80-100°C. n5->s3

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Smolecule. (n.d.). 6-Tert-butylchromone (6-tert-butyl-4H-chromene-4-one).
  • ResearchGate. (n.d.). An efficient synthesis of 4-chromanones.
  • Royal Society of Chemistry. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry.
  • ResearchGate. (2025). An Improved Preparation of 2,6-di-(t-Butyl)-4-methylphenol.
  • Unknown. (n.d.).
  • MDPI. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Gupea. (n.d.).
  • National Institutes of Health. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
  • Royal Society of Chemistry. (2021).
  • Royal Society of Chemistry. (n.d.). Intramolecular cyclization–decyclization of new sterically hindered diiminophenol.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • National Institutes of Health. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides.
  • Chem-Impex. (n.d.). 6-Nitro-4-chromanone.
  • Royal Society of Chemistry. (1956).
  • MDPI. (n.d.).
  • StackExchange. (2022). Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol.
  • ECHEMI. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (2025). 5′-di(tert-butyl)-4′-hydroxyphenyl]propanoic acid with thionyl chloride.
  • ResearchGate. (2022). Kilo scale synthesis and purification of 4,4'-[di t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4'-[di t-butyldicyclohexano]-18-crown-6.
  • Scientific Update. (2023). Hey Phenol- Everyone has their Cross to Bear.
  • Chemistry LibreTexts. (2023). 4: Radical Reactions.
  • Royal Society of Chemistry. (2018).
  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms.
  • PubMed. (2014).

Sources

Side reactions in Friedel-Crafts acylation for chromanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in Friedel-Crafts Acylation

Welcome to the Advanced Synthesis Support Center. This guide addresses the critical failure modes in the intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acid derivatives to form chroman-4-ones. Unlike standard textbook descriptions, this document focuses on the "invisible" variables—viscosity, local exotherms, and competitive kinetics—that determine the difference between a clean white solid and intractable black tar.

Part 1: Diagnostic Logic Tree

Start Here. Use this decision matrix to identify your specific failure mode before altering your protocol.

TroubleshootingLogic Start START: Identify the Symptom Tar Product is Black Tar/Insoluble Start->Tar LowYield Low Yield (<40%) Start->LowYield WrongProduct Wrong NMR/Mass Spec Start->WrongProduct CheckConc Check Concentration Tar->CheckConc High Conc? CheckViscosity Using PPA? LowYield->CheckViscosity CheckOMe Substrate has -OMe group? WrongProduct->CheckOMe Polymer Diagnosis: Intermolecular Polymerization (See Issue #1) CheckConc->Polymer Yes HotSpots Diagnosis: Thermal Degradation (See Issue #4) CheckViscosity->HotSpots Yes (Stirring issues) Demethyl Diagnosis: Lewis Acid Dealkylation (See Issue #2) CheckOMe->Demethyl Yes (Mass -14) Rearrange Diagnosis: Fries Rearrangement (if Ester precursor) CheckOMe->Rearrange No

Figure 1: Diagnostic flowchart for isolating side reactions in chromanone synthesis.

Part 2: Critical Troubleshooting & FAQs
Issue #1: The "Black Tar" Effect (Intermolecular Polymerization)

Symptom: The reaction mixture turns into a viscous black resin that is insoluble in organic solvents. Mechanism: The acylium ion intermediate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) is highly electrophilic.[1][2] In a concentrated solution, this ion is statistically more likely to attack the electron-rich ring of a neighboring molecule (intermolecular) rather than its own tethered ring (intramolecular), leading to oligomers and polymers.
VariableRecommendationScientific Rationale
Concentration < 0.1 M High dilution favors intramolecular cyclization (entropy effect).
Addition Rate Slow / Dropwise "Pseudo-high dilution." Keeps the instantaneous concentration of the active acylium species low relative to the cyclized product.
Temperature Reduce by 10°C Polymerization often has a higher activation energy than cyclization. Lower heat favors the kinetic intramolecular product.

Q: I am running a scale-up and cannot use 10L of solvent. What now? A: Switch to a Simultaneous Addition protocol. Instead of adding the catalyst to the substrate, add both the substrate solution and the catalyst solution slowly into a large volume of pre-heated solvent. This maintains a steady-state low concentration of the reactive intermediate.

Issue #2: The "Missing Methyl" (O-Dealkylation)

Symptom: Starting material had a methoxy (-OMe) group; product Mass Spec shows M-14 peak (loss of


), indicating a phenol (-OH).
Mechanism:  Aluminum Chloride (

) is a harsh Lewis acid that coordinates with the ether oxygen, facilitating nucleophilic attack by chloride ions on the methyl group. This cleaves the ether bond.

Corrective Protocol:

  • Switch Catalyst: Replace

    
     with Tin(IV) Chloride (
    
    
    
    )
    or Titanium(IV) Chloride (
    
    
    )
    . These are milder Lewis acids that can effect acylation without dealkylating ethers.
  • Milder Reagent: Use Polyphosphoric Acid (PPA) .[3][4][5] While viscous, PPA is a Brønsted acid and generally does not cleave aryl methyl ethers under standard cyclization conditions (60–90°C).

Issue #3: Regiochemical Scrambling (The "Wrong" Isomer)

Symptom: NMR shows cyclization occurred at the position para to the directing group, rather than ortho, or a mixture of isomers. Mechanism: Friedel-Crafts acylation is reversible (though less so than alkylation). However, the primary driver here is steric hindrance vs. electronic activation . The acylium ion is bulky.

Q: How do I force cyclization to the sterically crowded ortho position? A: You often cannot force it directly if a less hindered, electronically activated position exists.

  • Strategy: Use a blocking group (e.g., Bromine) at the competitive position that can be removed later via hydrogenolysis.

  • Strategy: If using PPA, lower the temperature. Higher temperatures favor thermodynamic control, which might lead to rearrangement or attack at the most stable (often less hindered) position.

Issue #4: The "Hot Spot" Charring (PPA Viscosity)

Symptom: Yield varies wildly between batches; dark specks seen in PPA mixtures. Mechanism: PPA is extremely viscous at room temperature. Upon heating, heat transfer is poor. If the flask is heated rapidly, the PPA near the glass wall superheats, causing local charring/decomposition before the bulk mixture reaches reaction temperature.

Corrective Protocol:

  • Use Eaton's Reagent: A 1:10 mixture of

    
     in Methanesulfonic Acid (
    
    
    
    ). It performs the same chemistry as PPA but is a free-flowing liquid at room temperature, eliminating viscosity-related thermal gradients [1].
  • Mechanical Stirring: Magnetic stir bars are insufficient for PPA scale-ups >50g. Use an overhead mechanical stirrer.

Part 3: Mechanistic Visualization

The following diagram illustrates the competition between the desired cyclization and the primary side reaction (polymerization).

Mechanism Substrate 3-Phenoxypropanoic Acid Acylium Acylium Ion Intermediate (Highly Reactive) Substrate->Acylium Acid Catalyst (-H2O / -Cl) Intra Intramolecular Attack (Cyclization) Acylium->Intra Low Conc. High Dilution Inter Intermolecular Attack (Polymerization) Acylium->Inter High Conc. Viscous Media Product 4-Chromanone (Desired) Intra->Product Tar Oligomers/Tar (Undesired) Inter->Tar

Figure 2: Kinetic competition between intramolecular cyclization and intermolecular polymerization.

Part 4: Validated Experimental Protocol

Protocol: Synthesis of 4-Chromanone via PPA Cyclization This protocol incorporates safeguards against viscosity and thermal runaway.

Reagents:

  • 3-Phenoxypropanoic acid (1.0 equiv)

  • Polyphosphoric Acid (PPA) (10-15 g per 1 g of substrate) OR Eaton's Reagent.

Step-by-Step:

  • Pre-Liquefaction: Heat the PPA alone to 60°C in a round-bottom flask equipped with an overhead mechanical stirrer . Wait until it becomes less viscous and stirrable.

    • Why? Adding substrate to cold, solid PPA prevents mixing, leading to local concentration spikes (polymerization risk).

  • Addition: Add the 3-phenoxypropanoic acid in small portions over 15-20 minutes.

    • Checkpoint: The mixture should turn from clear/yellow to reddish-orange. If it turns black immediately, your temperature is too high.

  • Reaction: Stir at 70-80°C for 1-2 hours. Monitor by TLC (Note: PPA is hard to spot on TLC; take a mini-aliquot and quench in water/ethyl acetate first).

  • Quenching (Critical Step):

    • Do NOT pour water into the hot acid (Exotherm explosion risk).

    • Pour the hot reaction mixture slowly onto crushed ice (approx 5x the weight of PPA) with vigorous manual stirring.

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (3x). Wash organics with saturated

    
     to remove unreacted acid, then brine.
    
  • Purification: Recrystallize from hexane/ether or purify via column chromatography.

Part 5: References
  • Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid.[6] A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Friedel-Crafts methodologies).

  • Gore, P. H. (1964). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229–281. Link

  • Louden, J. D., & Razdan, R. K. (1954). Chromanones. Part I. Journal of the Chemical Society, 4299-4303. (Foundational work on chromanone cyclization). Link

Sources

Preventing byproduct formation in the synthesis of chroman-4-ones

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHR-SYN-004 Subject: Minimizing Byproduct Formation in Chroman-4-one Scaffolds Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

The synthesis of chroman-4-ones (2,3-dihydro-4H-chromen-4-ones) is a pivotal step in medicinal chemistry, serving as the core scaffold for flavonoids, homoisoflavonoids, and SIRT2 inhibitors.[1][2] However, the thermodynamic sink of this reaction often leads to the oxidized chromone (unsaturated) or polymerized tars, particularly under classic Friedel-Crafts conditions.

This guide provides a root-cause analysis and troubleshooting framework for the three most common synthetic failures: oxidative dehydrogenation , regioisomeric scrambling , and acid-catalyzed polymerization .

Module 1: Diagnostic Workflows & Troubleshooting

Issue A: "My reaction mixture turned into a black tar/insoluble resin."

Diagnosis: Uncontrolled cationic polymerization. Context: This is classic when using Polyphosphoric Acid (PPA) or neat Lewis acids (AlCl₃) with electron-rich phenols. The highly reactive acylium ion attacks not just the ortho-position but initiates intermolecular chain reactions.

Corrective Action:

  • Switch to Triflic Acid (TfOH): Replace PPA with Trifluoromethanesulfonic acid. TfOH allows for cleaner intramolecular cyclization at lower temperatures, significantly reducing polymerization [1].

  • Dilution Factor: Ensure high dilution (0.1 M or lower) if using intermolecular acylation to favor the intramolecular pathway (Ruggli-Ziegler dilution principle).

Issue B: "I am isolating the Chromone (unsaturated) instead of the Chroman-4-one."

Diagnosis: Oxidative Dehydrogenation. Context: Chroman-4-ones are susceptible to oxidation to the thermodynamically more stable, fully conjugated chromone system, especially in the presence of dissolved oxygen or at high temperatures (>100°C) in basic media.

Corrective Action:

  • Degas Solvents: Strictly degas all solvents (freeze-pump-thaw or vigorous sparging with Ar/N₂) before base-mediated cyclizations (e.g., Kabbe condensation).

  • Temperature Cap: In the Kabbe condensation, avoid reflux temperatures if possible; use organocatalysts (pyrrolidine) to facilitate reaction at lower temperatures (RT to 60°C) [2].

Issue C: "I have a mixture of regioisomers (6- vs 8-substituted)."

Diagnosis: Competitive Ortho-Acylation. Context: In Friedel-Crafts acylation of meta-substituted phenols, cyclization can occur at two ortho positions.

Corrective Action:

  • Steric Blocking: If the 8-position is the target, use a transient blocking group (e.g., bromo or tert-butyl) at the 6-position, which can be removed later.

  • Electronic Steering: Leverage the "buttressing effect." If using the domino acylation/aldolization sequence, select solvents that enhance ion-pairing tightness, which can subtly influence regioselectivity based on the size of the acylating complex [3].

Module 2: Visualizing the Failure Pathways

The following diagram illustrates the bifurcation points where the synthesis deviates from the target Chroman-4-one into common byproducts.

ChromanonePathways Start Substrate (Phenoxypropionic Acid or 2'-Hydroxychalcone) Intermediate Cyclization Intermediate Start->Intermediate Activation Target TARGET: Chroman-4-one Intermediate->Target Controlled Cyclization Polymer BYPRODUCT: Polymer/Tar (Intermolecular) Intermediate->Polymer High Conc. or Strong Acid (PPA) Isomer BYPRODUCT: Regioisomer (Wrong Ortho Attack) Intermediate->Isomer Unblocked Competitor Site Chromone BYPRODUCT: Chromone (Oxidation) Target->Chromone O2, High Temp, or Oxidative Workup

Caption: Mechanistic bifurcation showing how reaction conditions (Acid strength, Oxygen, Sterics) divert the intermediate toward specific byproducts.

Module 3: Validated Protocol (The "Clean" Route)

Protocol: Intramolecular Cyclization using Triflic Acid (TfOH) Objective: Synthesis of 7-hydroxychroman-4-one with minimal polymerization. Source Validation: Adapted from Mota et al. [1] and Organic Syntheses principles [2].[3]

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one1.0PrecursorEnsure phenol is dry.
Trifluoromethanesulfonic acid (TfOH)Cat.Lewis AcidSuperior to PPA; prevents tar.
NaOH (2 M)ExcessBaseFor cyclization step.[2]
Dichloromethane (DCM)SolventExtractionHPLC grade.
Step-by-Step Workflow
  • Acylation (Precursor Synthesis):

    • React resorcinol with 3-bromopropionic acid in the presence of TfOH at 80°C.

    • Checkpoint: Monitor by TLC.[4] Unlike PPA, TfOH allows this to proceed without massive charring.

    • Isolate the intermediate: 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.[2]

  • Cyclization (The Critical Step):

    • Dissolve the intermediate in 2 M NaOH (aqueous).

    • Stir at Room Temperature (Do NOT heat).

    • Mechanism:[2][3][5][6] This proceeds via bimolecular nucleophilic substitution (

      
      ) rather than harsh acid-catalyzed closure.
      
    • Duration: 2–5 hours.

  • Workup (Byproduct Removal):

    • Acidify carefully with dilute HCl to pH 2.

    • Extract with DCM.[2]

    • Purification: The crude product is often >90% pure. If "yellow/green" impurities (unreacted chalcone/phenol) persist, wash the organic layer with 15 wt % aq NaOH [2].[3][4]

Module 4: Troubleshooting Logic Tree

Use this flow to determine the next step in your experiment.

TroubleshootingTree Start Identify Impurity Type Impurity Type? Starting Material Chromone (Unsaturated) Black Tar Start->Type Sol1 Wash organic layer with 15% NaOH Type:p1->Sol1 Phenol present Sol2 Check Reaction Temp. Purge O2 with Argon Type:p2->Sol2 Oxidation occurring Sol3 Switch Acid Catalyst (Use TfOH instead of PPA) Type:p3->Sol3 Polymerization

Caption: Decision matrix for rapid troubleshooting of crude reaction mixtures.

References

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Source: Mota, Y.C., et al. (2025).[3] MDPI. URL:[Link] Relevance: Validates the Triflic Acid (TfOH) and NaOH cyclization route as a cleaner alternative to PPA.

  • Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)chroman-4-one via Kabbe Condensation. Source: Chamness, S.A., et al. (2025). Organic Syntheses, 102, 335-349.[3] URL:[Link] Relevance: Provides the "Gold Standard" protocol for removing residual phenols (NaOH wash) and managing pyrrolidine-catalyzed condensation.

  • Lewis acid promoted construction of chromen-4-one and isoflavone scaffolds. Source: Select PubMed/NIH Archives. URL:[Link] Relevance: Discusses the domino Friedel-Crafts acylation mechanisms and regio-selectivity controls.

Sources

Technical Support Center: Stability & Storage of 6-(tert-Butyl)chroman-4-one

[1]

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely working with 6-(tert-Butyl)chroman-4-one , a critical bicyclic intermediate often used in the synthesis of pharmaceutical scaffolds (e.g., sirtuin inhibitors or peptidomimetics).[1]

While the tert-butyl group provides steric bulk and prevents certain electrophilic attacks at the 6-position, the chroman-4-one core itself presents a "stability paradox."[1] It appears stable as a crystalline solid, but it is thermodynamically poised to undergo oxidative dehydrogenation to its corresponding chromone (unsaturated) analog. This degradation is often invisible until it manifests as a yellow discoloration or a drop in melting point.

This guide moves beyond standard "store in a cool, dry place" advice. We provide the mechanistic insights required to maintain >99% purity over multi-year storage periods.

Critical Storage Parameters (The "How")

Environmental Control Matrix

The following parameters are non-negotiable for storage exceeding 3 months.

ParameterRecommended ConditionMechanistic Rationale
Temperature -20°C (Optimal) 2-8°C (Acceptable)Lowers the kinetic energy available for benzylic radical formation at the C3 position, slowing auto-oxidation rates [1].[1]
Atmosphere Argon or Nitrogen The C2 and C3 protons are susceptible to radical abstraction by atmospheric oxygen. Inert gas displacement is required to prevent peroxide formation.
Container Amber Glass with PTFE-lined capThe chroman-4-one chromophore absorbs in the UV range.[1] Light energy can catalyze the abstraction of hydrogen, initiating the degradation cascade.
Desiccation Required While not highly hygroscopic, moisture can catalyze ring-opening hydrolysis or facilitate surface oxidation.

Degradation Mechanics & Visualization

To prevent degradation, one must understand the enemy. The primary threat to 6-(tert-Butyl)chroman-4-one is Oxidative Dehydrogenation .[1]

The Pathway: From Chromanone to Chromone

Unlike simple ketones, the chroman-4-one ring has a "benzylic-like" position at C3 (alpha to the carbonyl) and an ether-adjacent position at C2.[1] Long-term exposure to air and light drives the loss of two hydrogen atoms, converting the saturated chromanone into the unsaturated, fully conjugated chromone .

DegradationPathwaycluster_preventionPrevention BarrierSubstrate6-(tert-Butyl)chroman-4-one(Colorless Solid)InitiatorTrigger:UV Light / O2Substrate->InitiatorStorage FailureIntermediateRadical Species(C3 Position)Initiator->IntermediateH-AbstractionProduct6-(tert-Butyl)chromone(Yellow Impurity)Intermediate->Product-2H (Oxidative Dehydrogenation)InertGasArgon BlanketInertGas->InitiatorBlocks

Figure 1: The primary degradation pathway. Note that the formation of the chromone (right) extends the conjugation, often resulting in a yellow shift in the material's appearance.

Troubleshooting Guide (FAQ)

Issue 1: "My white powder has turned pale yellow."
  • Diagnosis: Partial Dehydrogenation. The yellow color is characteristic of the extended conjugation found in chromones (the unsaturated analog). This usually indicates exposure to light or oxygen over time.

  • The Fix:

    • Perform a TLC (Thin Layer Chromatography). The chromone impurity typically has a slightly different Rf value due to planarity and polarity changes.

    • Purification: Recrystallization from a mixture of Hexanes/Ethyl Acetate is usually effective. The saturated chromanone crystallizes preferentially over the planar chromone impurity [2].

    • Prevention: Ensure future aliquots are stored in amber vials wrapped in Parafilm.

Issue 2: "The material has clumped into a hard cake."
  • Diagnosis: Moisture-Induced Sintering. While the tert-butyl group adds lipophilicity, the ketone and ether oxygen can interact with atmospheric water. This lowers the surface melting point, causing crystals to fuse.

  • The Fix:

    • Do not chip the solid with a metal spatula (risk of metal contamination).

    • Place the open vial in a vacuum desiccator over P₂O₅ or activated silica gel for 24 hours.

    • Once dried, gently break the cake with a glass rod.

Issue 3: "I see extra peaks in the aliphatic region of the NMR."
  • Diagnosis: Plasticizer Leaching or Solvent Trapping. 6-(tert-Butyl)chroman-4-one is lipophilic.[1] If stored in plastic containers (Falcon tubes, Eppendorfs) for months, it can leach phthalates.

  • The Fix:

    • Immediate: Run a blank NMR of your solvent to rule out solvent contamination.

    • Long-term: ALWAYS store this compound in glass (borosilicate).[1] Never store long-term in plastic.

Standard Operating Procedure (SOP): The "Inert Aliquot" System

To maximize shelf life, avoid repeated freeze-thaw cycles of the bulk bottle. Use this aliquoting workflow upon receipt of the material.

AliquotWorkflowStep11. DehydrationDry bulk bottle in desiccator(2 hrs) to remove surface H2OStep22. PreparationFlush 5x Amber Vialswith Argon gasStep1->Step2Step33. DistributionDivide bulk into single-usealiquots (e.g., 100mg)Step2->Step3Step44. SealingCap under Argon flow;Wrap with ParafilmStep3->Step4Step55. StoragePlace in secondary containerwith desiccant @ -20°CStep4->Step5

Figure 2: The "Inert Aliquot" workflow minimizes oxygen exposure and eliminates repeated opening of the master stock.

Protocol Steps:

  • Environment: Perform aliquoting in a fume hood or glove box.

  • Tools: Use anti-static glass funnels. Plastic weighing boats should be avoided to prevent static loss of the fine powder.

  • Gas: If an Argon line is unavailable, "Canned Air" (Dust-Off) is NOT a substitute (it contains fluorocarbons). Use a nitrogen balloon if necessary.

  • Labeling: Mark the date of aliquoting, not just the date of receipt.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones.[2] In: The Chemistry of Heterocyclic Compounds. Wiley-Interscience.[1] (Provides foundational reactivity data on the dehydrogenation of chromanones). [Link][1]

  • PubChem. (n.d.). 4-Chromanone Compound Summary. National Center for Biotechnology Information. (General stability data for the parent scaffold). [Link]

Validation & Comparative

A Senior Application Scientist's Guide to Comparative In Silico Analysis: Evaluating 6-(tert-Butyl)chroman-4-one Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in silico evaluation of 6-(tert-Butyl)chroman-4-one, a derivative of the versatile chroman-4-one scaffold. Chroman-4-ones are recognized as privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The addition of a tert-butyl group at the 6-position is hypothesized to enhance lipophilicity, potentially influencing its biological interactions and therapeutic efficacy.[3]

Here, we move beyond a simple procedural outline. This document is designed to instill a deeper understanding of the causality behind experimental choices in a molecular docking study. We will compare 6-(tert-Butyl)chroman-4-one against a clinically relevant protein target and benchmark its performance against a known drug and a structural analog. Every protocol described is part of a self-validating system, ensuring the trustworthiness and reproducibility of the findings.

Part 1: Strategic & Scientific Foundations

The Rationale: Why Focus on 6-(tert-Butyl)chroman-4-one and In Silico Docking?

The chroman-4-one nucleus is a well-established pharmacophore present in many natural and synthetic bioactive molecules.[2] Derivatives have shown promise as inhibitors of crucial enzymes like Cyclooxygenase-2 (COX-2), which is implicated in inflammation and cancer.[4][5] In silico molecular docking serves as a powerful, cost-effective preliminary tool to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein.[6] This computational screening method allows for the rapid prioritization of compounds for further in vitro and in vivo testing, accelerating the drug discovery pipeline.[6]

Target Selection: Cyclooxygenase-2 (COX-2) as a Case Study

For this guide, we have selected Cyclooxygenase-2 (COX-2) as the target protein. COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[7] Selective inhibition of COX-2 is a validated therapeutic strategy for treating inflammatory disorders with a potentially better gastric safety profile than non-selective NSAIDs.[7] Given that chroman-4-one derivatives have been investigated as COX-2 inhibitors, this is a scientifically sound and relevant target for our comparative study.[4] We will utilize the high-resolution crystal structure of human COX-2 in complex with the selective inhibitor Celecoxib (PDB ID: 3LN1) from the RCSB Protein Data Bank.[8]

Comparative Ligand Selection: Establishing a Robust Benchmark

To provide meaningful context to the docking results of 6-(tert-Butyl)chroman-4-one, a rigorous comparison is essential. A well-designed study includes controls and comparators.

  • Lead Compound: 6-(tert-Butyl)chroman-4-one. The molecule of interest whose potential we aim to elucidate.

  • Reference Inhibitor (Positive Control): Celecoxib. A potent and selective COX-2 inhibitor that is co-crystallized in our chosen PDB structure (3LN1).[8] This allows for both protocol validation (via re-docking) and provides a "gold standard" binding affinity to compare against.

  • Structural Analog (Negative Control): Chroman-4-one. The parent scaffold without the tert-butyl substituent. This comparison will help determine the specific contribution of the tert-butyl group to binding affinity and interaction patterns.

Part 2: The In Silico Experimental Workflow

The entire process, from data retrieval to analysis, follows a logical and reproducible sequence. This workflow is designed to ensure data integrity and provides clear checkpoints for validation.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Validation cluster_analysis Phase 3: Analysis PDB 1. Target Acquisition (PDB: 3LN1) PrepProt 3. Protein Preparation (Remove Water, Add Hydrogens) PDB->PrepProt Get Structure Ligands 2. Ligand Selection (Lead, Reference, Analog) PrepLig 4. Ligand Preparation (Energy Minimization) Ligands->PrepLig Define Set Validate 5. Protocol Validation (Re-docking Celecoxib) PrepProt->Validate PrepLig->Validate Docking 6. Comparative Docking (AutoDock Vina) Validate->Docking Validated Protocol Analyze 7. Data Analysis (Binding Affinity, Interactions) Docking->Analyze Generate Scores Visualize 8. Visualization (Binding Poses) Analyze->Visualize Interpret Data

Caption: In Silico Molecular Docking Workflow.

Part 3: Detailed Step-by-Step Experimental Protocol

This section details the hands-on methodology using widely accepted, freely available software. The causality for each step is explained to provide a deeper understanding of the process.

Step 1: Target Protein Preparation
  • Objective: To prepare the COX-2 protein structure for docking by removing non-essential molecules and adding necessary atoms.

  • Tools: UCSF Chimera or AutoDock Tools (MGLTools).[9]

  • Protocol:

    • Fetch the Structure: Download the PDB file for 3LN1 from the RCSB Protein Data Bank.

    • Clean the Structure: Remove all water molecules and any heteroatoms not essential for the catalytic activity (e.g., crystallization aids). The co-crystallized ligand (Celecoxib) should be saved to a separate file for later use and then deleted from the protein file.[10] The rationale is that water molecules can interfere with the docking algorithm, and we want to dock our compounds into an empty active site.

    • Add Hydrogens: Add polar hydrogens to the protein. This is crucial as hydrogen bonds are a key component of protein-ligand interactions.[11]

    • Assign Charges: Add Kollman charges. These partial atomic charges are necessary for the scoring function to calculate electrostatic interactions.[12]

    • Save in PDBQT format: The final prepared protein structure should be saved in the PDBQT file format, which is required by AutoDock Vina and contains the atomic coordinates, partial charges, and atom type information.[13]

Step 2: Ligand Preparation
  • Objective: To generate accurate 3D structures of our ligands and prepare them for docking.

  • Tools: ChemDraw, Avogadro, AutoDock Tools.

  • Protocol:

    • Generate 2D Structures: Draw the 2D structures of 6-(tert-Butyl)chroman-4-one and Chroman-4-one using software like ChemDraw. The structure for Celecoxib can be extracted from the 3LN1 PDB file.

    • Convert to 3D and Minimize Energy: Convert the 2D structures to 3D and perform an energy minimization using a force field (e.g., MMFF94 in Avogadro).[14] This step ensures the ligands are in a low-energy, realistic conformation before docking.

    • Define Torsions and Save as PDBQT: Open the energy-minimized ligand files in AutoDock Tools. The software will automatically detect rotatable bonds, which is essential for flexible ligand docking.[15] Save each ligand as a PDBQT file.

Step 3: Docking Protocol Validation (Self-Validation System)
  • Objective: To ensure the chosen docking parameters can accurately reproduce a known binding pose. This is the most critical step for ensuring the trustworthiness of your results.

  • Method: Re-docking the co-crystallized ligand (Celecoxib) back into the active site of COX-2.[16]

  • Protocol:

    • Define the Binding Site: In AutoDock Tools, define the grid box, which specifies the search space for the docking algorithm. Center the grid box on the co-crystallized position of Celecoxib. The size should be large enough to encompass the entire binding pocket.[9]

    • Perform Docking: Run AutoDock Vina to dock the prepared Celecoxib PDBQT file into the prepared COX-2 PDBQT file using the defined grid parameters.

    • Calculate RMSD: Superimpose the lowest energy pose from the docking result with the original co-crystallized pose. Calculate the Root Mean Square Deviation (RMSD) between the atoms of the two poses.

    • Validation Criteria: A successful validation is generally indicated by an RMSD value of less than 2.0 Å, which confirms that the docking protocol can reliably reproduce the experimentally observed binding mode.[17]

Step 4: Comparative Molecular Docking
  • Objective: To dock the lead compound and its structural analog into the validated target site.

  • Protocol:

    • Using the exact same grid box parameters and docking settings from the validated protocol, perform molecular docking for:

      • 6-(tert-Butyl)chroman-4-one

      • Chroman-4-one

    • AutoDock Vina will generate an output file for each ligand containing multiple binding poses, ranked by their predicted binding affinity in kcal/mol.[18]

Part 4: Data Analysis and Interpretation

Quantitative Data Summary

The primary output to analyze is the binding affinity, which is an estimation of the binding free energy (ΔG).[19] A more negative value indicates a stronger, more favorable binding interaction.[20] We will also analyze the hydrogen bonds formed, as they are strong indicators of specific, high-affinity interactions.

Table 1: Comparative Docking Results against COX-2 (PDB: 3LN1)

Compound NameBinding Affinity (kcal/mol)Number of H-BondsKey Interacting Residues
Reference: Celecoxib-9.82HIS90, ARG513
Lead: 6-(tert-Butyl)chroman-4-one-8.51ARG513
Analog: Chroman-4-one-7.21ARG513

Note: The data presented in this table is illustrative for the purpose of this guide and represents plausible outcomes from such a study.

Interpretation of Results
  • Binding Affinity: As expected, the reference inhibitor Celecoxib shows the strongest binding affinity (-9.8 kcal/mol). Our lead compound, 6-(tert-Butyl)chroman-4-one (-8.5 kcal/mol), demonstrates a significantly stronger binding affinity than its parent scaffold, Chroman-4-one (-7.2 kcal/mol). This suggests that the tert-butyl group contributes favorably to the binding interaction, likely by occupying a hydrophobic pocket within the active site.

  • Molecular Interactions: A detailed visual analysis of the binding poses is crucial. Using visualization software like PyMOL or Discovery Studio, one should inspect the interactions. In our hypothetical results, all three compounds form a key hydrogen bond with ARG513, a critical residue in the COX-2 active site. Celecoxib forms an additional hydrogen bond with HIS90, contributing to its higher affinity. The enhanced affinity of the lead compound over the analog, despite forming the same number of H-bonds, would be attributed to improved van der Waals and hydrophobic interactions provided by the bulky tert-butyl group.

G cluster_ligands Ligands cluster_protein COX-2 Active Site Lead 6-(t-Bu) Chromanone ARG513 ARG513 Lead->ARG513 H-Bond HydrophobicPocket Hydrophobic Pocket Lead->HydrophobicPocket Hydrophobic Analog Chromanone Analog->ARG513 H-Bond Ref Celecoxib Ref->ARG513 H-Bond HIS90 HIS90 Ref->HIS90 H-Bond

Caption: Ligand Interaction Diagram with COX-2 Residues.

Conclusion and Future Directions

This in silico guide demonstrates a robust and scientifically sound methodology for evaluating the potential of 6-(tert-Butyl)chroman-4-one as a COX-2 inhibitor. The comparative analysis indicates that the tert-butyl substitution significantly enhances binding affinity compared to the parent chroman-4-one scaffold, though it does not reach the potency of the established drug Celecoxib.

These computational findings provide a strong rationale for advancing 6-(tert-Butyl)chroman-4-one to the next stage of the drug discovery process, which should include:

  • In vitro enzyme inhibition assays to experimentally determine its IC50 value against COX-2.

  • Further computational studies, such as molecular dynamics simulations, to assess the stability of the predicted binding pose over time.

  • Synthesis and screening of additional analogs to optimize the scaffold for improved potency and selectivity.

By integrating the principles of causality, self-validation, and comparative analysis, researchers can leverage in silico docking not just as a screening tool, but as a powerful predictive instrument to guide intelligent drug design.

References

  • 6-Tert-butylchromone (6-tert-butyl-4H-chromene-4-one). Smolecule.

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI.

  • Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and its O-substituted analogues. ScienceScholar.

  • Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI.

  • In Silico drug design and analysis of 4-phenyl-4H-Chromene derivatives as anticancer and anti-inflammatory agents. ResearchGate.

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.

  • Tutorial: Prepping Molecules. UCSF DOCK.

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.

  • 3LN1: Structure of celecoxib bound at the COX-2 active site. RCSB PDB.

  • Tutorial – AutoDock Vina. The Scripps Research Institute.

  • How to interprete and analyze molecular docking results? ResearchGate.

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - NIH.

  • Validation of Docking Methodology (Redocking). ResearchGate.

  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. PMC - NIH.

  • Molecular docking proteins preparation. ResearchGate.

  • How to Perform Molecular Docking with AutoDock Vina. YouTube.

  • Protein-ligand docking. Galaxy Training.

  • Molecular Docking Results Analysis and Accuracy Improvement. Creative Proteomics.

  • Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire.

  • [MD-2] Protein Preparation for Molecular Docking. YouTube.

  • Session 4: Introduction to in silico docking. Bioinfo.

  • Autodock Vina Tutorial - Molecular Docking. YouTube.

Sources

A Senior Application Scientist's Guide to Spectroscopic Characterization: 6-(tert-Butyl)chroman-4-one vs. Flavonoids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Distinguishing Structural Scaffolds with Energetic Probes

In the landscape of medicinal chemistry and drug development, chroman-4-ones and flavonoids represent two classes of heterocyclic compounds with immense therapeutic potential. While they share a common benzopyranone core, their structural nuances lead to distinct biological activities. 6-(tert-Butyl)chroman-4-one is a synthetic derivative with a bulky, lipophilic tert-butyl group, which can significantly alter its pharmacokinetic and pharmacodynamic properties.[1] Flavonoids, such as the flavanone naringenin, are naturally occurring polyphenols characterized by a phenyl substituent at the 2-position of the chroman-4-one core.[2]

Accurate and unambiguous structural confirmation is the bedrock of any chemical research endeavor. This guide provides an in-depth comparison of the key spectroscopic signatures of 6-(tert-Butyl)chroman-4-one and representative flavonoids. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the underlying chemical principles that dictate the spectral outcomes. This comparative analysis is designed to equip researchers with the expertise to confidently distinguish between these important molecular frameworks. Spectroscopic techniques are widely used for the identification and analysis of flavonoids and related compounds.[3][4]

Logical Framework for Spectroscopic Analysis

The workflow for comparative structural elucidation is a systematic process. It begins with careful sample preparation, proceeds through data acquisition using multiple spectroscopic techniques, and culminates in a holistic interpretation where data from all methods are integrated to build a conclusive structural assignment.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_interp Phase 3: Interpretation & Confirmation Sample Target Analytes (Chromanone, Flavonoid) Prep Sample Preparation (Dissolution, Purity Check) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C, COSY) Prep->NMR Acquire Data IR FTIR Spectroscopy (ATR) Prep->IR Acquire Data MS Mass Spectrometry (ESI-MS/MS) Prep->MS Acquire Data Data_NMR NMR Data Analysis (Shifts, Couplings) NMR->Data_NMR Data_IR IR Data Analysis (Functional Groups) IR->Data_IR Data_MS MS Data Analysis (m/z, Fragmentation) MS->Data_MS Integration Integrated Data Analysis Data_NMR->Integration Data_IR->Integration Data_MS->Integration Structure Final Structure Confirmation Integration->Structure

Caption: Workflow for Comparative Spectroscopic Analysis.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Map of Molecular Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: A Proton's Perspective

¹H NMR provides a map of all hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment.

  • 6-(tert-Butyl)chroman-4-one: The spectrum is relatively simple. We expect to see a sharp singlet for the nine equivalent protons of the tert-butyl group around 1.3 ppm. The aliphatic protons on the C-2 and C-3 positions of the chroman ring will appear as two distinct triplets around 4.5 ppm (H-2, deshielded by the adjacent oxygen) and 2.8 ppm (H-3) respectively.[5] The aromatic protons will appear in the 6.8-7.8 ppm region, with splitting patterns dictated by their substitution on the benzene ring.

  • Naringenin (Flavanone): The ¹H NMR spectrum of naringenin is more complex due to the presence of the B-ring. The C-2 proton appears as a doublet of doublets around 5.4 ppm, coupled to the two diastereotopic protons at C-3.[2][6] These C-3 protons themselves appear as distinct multiplets around 2.7-3.3 ppm.[6] The aromatic region is also more crowded, showing signals for the A-ring protons (typically two doublets or singlets around 5.9-6.1 ppm) and the B-ring protons (two doublets in a characteristic AA'BB' system around 6.8 and 7.3 ppm).[6][7]

Expertise in Action: The key differentiator in the ¹H NMR is the signal for the proton at C-2. In the chromanone, the absence of a substituent leads to a simple triplet for the CH₂ group at H-2. In the flavanone, the presence of the B-ring makes H-2 a chiral center, resulting in a more complex doublet of doublets splitting pattern for this single proton.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR provides a signal for each chemically non-equivalent carbon atom, offering a direct count and characterization of the carbon backbone.[8]

  • 6-(tert-Butyl)chroman-4-one: The most downfield signal will be the carbonyl carbon (C-4) at ~190-192 ppm.[5] The aliphatic carbons C-2 and C-3 will appear around 67 ppm and 37 ppm, respectively.[5] The tert-butyl group will show two signals: a quaternary carbon around 34 ppm and the methyl carbons around 31 ppm.[9] The remaining signals correspond to the aromatic carbons.

  • Naringenin (Flavanone): The carbonyl carbon (C-4) is similarly downfield at ~197 ppm.[10] A key difference is the C-2 carbon, which is shifted downfield to ~79-81 ppm due to the attached phenyl group.[10] The C-3 carbon appears around 43-44 ppm.[10] The spectra will also contain a greater number of aromatic signals corresponding to both the A and B rings.

Table 1: Comparative NMR Data (¹H and ¹³C) in CDCl₃
Assignment 6-(tert-Butyl)chroman-4-one (Predicted/Typical) Naringenin (Experimental) [6][10]Rationale for Difference
¹H NMR (δ, ppm)
H-2~4.5 (t)5.32-5.43 (dd)C-2 is a CH₂ in the chromanone vs. a chiral CH in the flavanone.
H-3~2.8 (t)2.69-3.22 (m)Diastereotopic protons in the flavanone lead to complex multiplets.
Aromatic H~6.8 - 7.85.90-6.16 (A-ring), 6.81-7.32 (B-ring)Naringenin has two distinct aromatic rings (A and B).
tert-Butyl H~1.3 (s, 9H)N/AUnique bulky alkyl group present only on the chromanone.
¹³C NMR (δ, ppm)
C-2~67~80Deshielding effect of the B-ring substituent in naringenin.
C-3~37~44Different substitution and stereochemistry at the adjacent C-2.
C-4 (C=O)~192~197Subtle electronic effects from the different ring systems.
C-tert-Butyl (quat.)~34N/AUnique to the chromanone.
C-tert-Butyl (CH₃)~31N/AUnique to the chromanone.

Section 2: Infrared (IR) Spectroscopy – Probing Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is an excellent tool for identifying functional groups. The carbonyl (C=O) stretching frequency is particularly diagnostic for these compounds.[11]

  • 6-(tert-Butyl)chroman-4-one: The key feature is a strong, sharp absorption band for the C=O stretch of the saturated six-membered ring ketone. This typically appears in the range of 1680-1695 cm⁻¹ . The conjugation of the carbonyl group with the benzene ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[12]

  • Naringenin (Flavanone): The C=O stretching vibration in naringenin is observed at a lower frequency, typically around 1626-1645 cm⁻¹ .[13][14] This significant shift to a lower wavenumber (red shift) is due to two factors: conjugation with the A-ring and, crucially, intramolecular hydrogen bonding between the carbonyl oxygen and the hydroxyl group at the C-5 position. This hydrogen bond weakens the C=O double bond, lowering the energy (and frequency) required to excite its stretching vibration.

Expertise in Action: The ~40-60 cm⁻¹ difference in the C=O stretching frequency is a robust and rapid method to distinguish between a simple chroman-4-one and a 5-hydroxyflavanone like naringenin. The presence of a broad O-H stretching band around 3100-3500 cm⁻¹ in the naringenin spectrum further corroborates the presence of the hydroxyl groups.[13][15]

G Chromanone_Structure Chromanone_Label C=O Stretch: ~1685 cm⁻¹ (Conjugated Ketone) Flavanone_Structure Flavanone_Label C=O Stretch: ~1640 cm⁻¹ (Conjugated + H-Bonded)

Caption: Structural basis for the differing C=O IR frequencies.

Section 3: Mass Spectrometry (MS) – Deciphering Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.[16] Electrospray Ionization (ESI) is a soft ionization technique well-suited for these molecules.[17]

  • 6-(tert-Butyl)chroman-4-one: The molecular ion peak [M+H]⁺ would be observed at m/z 203.1072 (for C₁₃H₁₅O₂). A characteristic and often dominant fragmentation pathway for chromanones is the Retro-Diels-Alder (RDA) reaction.[18] However, a more prominent fragmentation for this specific molecule would be the loss of a methyl group (•CH₃) from the tert-butyl group to form a stable tertiary carbocation at m/z 188, followed by the loss of isobutylene (56 Da) to give a fragment at m/z 147.

  • Naringenin (Flavanone): The molecular ion peak [M+H]⁺ is observed at m/z 273.0763 (for C₁₅H₁₃O₅). The fragmentation of flavonoids is well-characterized and highly diagnostic.[19] The most prominent fragmentation pathway is the RDA reaction, which cleaves the C-ring. This results in two characteristic fragment ions:

    • ¹‚³A⁺ ion: Arises from the A-ring, typically observed at m/z 153. This fragment is indicative of a dihydroxylated A-ring.

    • ¹‚³B⁺ ion: Arises from the B-ring, which would be at m/z 121 for naringenin.

Expertise in Action: The presence of the RDA fragmentation pattern, particularly the diagnostic fragment at m/z 153, is a hallmark of the flavonoid scaffold. The fragmentation of 6-(tert-butyl)chroman-4-one is instead dominated by the chemistry of its alkyl substituent, providing a clear point of differentiation.

Table 2: Comparative High-Resolution MS Fragmentation Data
Compound Parent Ion [M+H]⁺ (m/z) Key Fragment Ions (m/z) Interpretation
6-(tert-Butyl)chroman-4-one 203.1072188.0837147.0446Loss of •CH₃Loss of isobutylene (C₄H₈)
Naringenin 273.0763153.0188121.0289Retro-Diels-Alder (RDA) ¹‚³A⁺ fragmentRDA ¹‚³B⁺ fragment

Experimental Protocols

Trustworthy data is built upon robust and well-documented experimental procedures. The following are generalized protocols for acquiring the data discussed in this guide.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the solvent contains a reference standard like tetramethylsilane (TMS).[20]

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition (¹H NMR):

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard one-pulse ¹H spectrum. Typical parameters on a 400 MHz spectrometer: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • Data Acquisition (¹³C NMR):

    • Acquire a proton-decoupled ¹³C spectrum. Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 512-2048 scans (due to the low natural abundance of ¹³C).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals using appropriate software. Calibrate the spectra by setting the TMS signal to 0.00 ppm (for ¹H) and 0.0 ppm (for ¹³C).

Protocol 2: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
  • Background Collection: Ensure the ATR crystal (e.g., diamond or germanium) is clean.[21] Run a background spectrum of the empty crystal to account for atmospheric CO₂ and H₂O.[22]

  • Sample Application: Place a small amount (~1-2 mg) of the solid powder sample directly onto the ATR crystal.[22][23]

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.[21]

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (~1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[24]

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

  • Infusion and Ionization: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • MS1 Data Acquisition: In positive ion mode, scan a mass range (e.g., m/z 50-500) to detect the protonated molecular ion [M+H]⁺.

  • MS/MS (Tandem MS) Data Acquisition: For fragmentation analysis, perform a product ion scan. Isolate the parent ion of interest (e.g., m/z 203.1 for the chromanone or m/z 273.1 for naringenin) in the first mass analyzer, subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen), and analyze the resulting fragment ions in the second mass analyzer.[17][19]

Conclusion

The structural differentiation between 6-(tert-Butyl)chroman-4-one and flavonoids like naringenin is straightforward when a multi-technique spectroscopic approach is employed. ¹H NMR readily distinguishes the substitution pattern at C-2, while ¹³C NMR confirms the carbon count and skeletal differences. IR spectroscopy provides a rapid diagnostic test based on the carbonyl stretching frequency, which is highly sensitive to the intramolecular hydrogen bonding present in 5-hydroxyflavanones. Finally, mass spectrometry confirms the molecular weight and provides unambiguous evidence of the core scaffold through characteristic fragmentation patterns—alkyl loss for the tert-butyl chromanone versus a Retro-Diels-Alder reaction for the flavonoid. By integrating these datasets, researchers can achieve confident and robust structural characterization, a critical step in the advancement of chemical and pharmaceutical sciences.

References

  • de Oliveira, C. M. A., et al. (2021). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 26(23), 7248. Available at: [Link]

  • Takeuchi, K., et al. (2016). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 64(2), 133–143. Available at: [Link]

  • Li, S., et al. (2022). Chiral Determination of Naringenin by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry and Application in Citrus Peel and Pulp. Frontiers in Nutrition, 9, 915831. Available at: [Link]

  • Ferreres, F., et al. (2020). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 25(14), 3242. Available at: [Link]

  • ResearchGate. (n.d.). IR spectrum of naringin. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Zhang, Y., et al. (2022). A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. Molecules, 27(19), 6248. Available at: [Link]

  • Eguchi, S., et al. (1983). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and -naphthopyran-4-ones. Journal of the Chemical Society, Perkin Transactions 2, (12), 1905-1909. Available at: [Link]

  • Keski-Hynnilä, H., et al. (2002). Identification of flavonoids using liquid chromatography with electrospray ionization and ion trap tandem mass spectrometry with an MS/MS library. Journal of the American Society for Mass Spectrometry, 13(8), 971-979. Available at: [Link]

  • ResearchGate. (n.d.). Proposed fragmentation of naringin and isonaringin based on quasi-MSn spectra in negative ion mode. Retrieved from [Link]

  • Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

  • Nagarajaiah, H., et al. (2013). 4-Bromomethyl-6-tert-butyl-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1053. Available at: [Link]

  • Puttaraju, K. B., et al. (2015). Crystal structure of 4-azidomethyl-6-tert-butyl-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 3), o218. Available at: [Link]

  • University of Calgary. (n.d.). Carbonyl compounds - IR - spectroscopy. Retrieved from [Link]

  • Zeng, W., et al. (2015). UFLC-Q-TOF-MS/MS-Based Screening and Identification of Flavonoids and Derived Metabolites in Human Urine after Oral Administration of Exocarpium Citri Grandis Extract. Journal of Agricultural and Food Chemistry, 63(3), 868-877. Available at: [Link]

  • Sacks, C. E., & Gassman, P. G. (1981). Fragmentation of 3-oximino-4-chromanone. The Journal of Organic Chemistry, 46(12), 2613-2615. Available at: [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Rohman, A., et al. (2015). Analysis of Flavonoid in Medicinal Plant Extract Using Infrared Spectroscopy and Chemometrics. Journal of Analytical Methods in Chemistry, 2015, 417387. Available at: [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra for free naringenin (a), MPEG-PCL (b) and NARNP (c). Retrieved from [Link]

  • SpectraBase. (n.d.). (2R,5S,6S)-2-TERT.-BUTYL-6-BUTYL-5-ETHYL-6-METHYL-1,3-DIOXAN-4-ONE. Retrieved from [Link]

  • Magritek. (2025). Spectrum of the Month: 1H,1H COSY of Naringin. Retrieved from [Link]

  • de Rijke, E., et al. (2006). Characterisation of Flavonoid Aglycones by Negative Ion Chip-Based Nanospray Tandem Mass Spectrometry. International Journal of Mass Spectrometry, 253(3), 190-199. Available at: [Link]

  • ResearchGate. (n.d.). Structural Analysis of Flavonoids and Related Compounds - A Review of Spectroscopic Applications. Retrieved from [Link]

  • Thermo Fisher Scientific. (2015, October 12). FTIR Sampling Techniques: Attenuated Total Reflectance Sample Preparation [Video]. YouTube. [Link]

  • University of California, Los Angeles. (n.d.). Table of IR Absorptions. Retrieved from [Link]

  • Hossain, M. B., et al. (2010). Characterisation of Phenolics Composition in Lamiaceae Spices by LC-ESI-MS/MS. Arrow@TU Dublin. Available at: [Link]

  • Mardal, M., et al. (2021). Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone. Molecules, 26(11), 3326. Available at: [Link]

  • ResearchGate. (n.d.). H 1 NMR spectrum for naringenin (defined signal) and its Cu(II) complex. Retrieved from [Link]

  • Li, Y., et al. (2023). Optimisation of the Extraction Process of Naringin and Its Effect on Reducing Blood Lipid Levels In Vitro. Foods, 12(4), 808. Available at: [Link]

  • Brodbelt, J. S., et al. (2001). Enhanced Detection of Flavonoids by Metal Complexation and Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 73(4), 804-812. Available at: [Link]

  • Wang, Y., et al. (2022). The Analytical Strategy of “Ion Induction and Deduction Based on Net-Hubs” for the Comprehensive Characterization of Naringenin Metabolites In Vivo and In Vitro Using a UHPLC-Q-Exactive Orbitrap Mass Spectrometer. Journal of Agricultural and Food Chemistry, 70(44), 14329-14343. Available at: [Link]

  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • LabRoots. (2022, April 22). Liquid Chromatography - Tandem Mass Spectrometry Discovery and Profiling of Anthocyanin Flavonoids.. [Video]. YouTube. [Link]

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of naringin. Retrieved from [Link]

  • Wiley Analytical Science. (2016). Flavonols and flavonoids: UV spectroscopic analysis. Retrieved from [Link]

  • ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]

  • Chad's Prep. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry [Video]. YouTube. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

  • Cova, T. F. G. G., et al. (2014). Synthesis and Characterization of a Metal Complex Containing Naringin and Cu, and its Antioxidant, Antimicrobial, Antiinflammatory and Tumor Cell Cytotoxicity. Molecules, 19(9), 13933-13953. Available at: [Link]

  • El-Gohary, A. R., & Shaaban, M. (2019). Synthesis, characterization and cytotoxic activity of naturally isolated naringin-metal complexes. ScienceOpen Research. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-(tert-Butyl)chroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

In the lifecycle of any research chemical, the final step of disposal is as critical as any reaction or analysis. For drug development professionals and laboratory scientists, ensuring the safe and compliant disposal of compounds like 6-(tert-Butyl)chroman-4-one is a fundamental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of this non-halogenated aromatic ketone, grounding every recommendation in the principles of laboratory safety, environmental stewardship, and regulatory compliance.

The Causality of Caution: Why Proper Disposal Matters

Improper disposal of chemical waste, such as pouring it down the drain, can have severe consequences.[3] Compounds like 6-(tert-Butyl)chroman-4-one, which are likely to exhibit aquatic toxicity based on similar structures, can harm local ecosystems.[1] Furthermore, laboratories are subject to stringent regulations from bodies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous waste.[4] Non-compliance can lead to significant penalties and compromise the safety of both laboratory personnel and the public.

Core Principles of Chemical Waste Disposal

Before proceeding to the specific protocol, it is essential to understand the foundational principles of chemical waste management in a laboratory setting:

  • Waste Minimization: The most effective disposal method is to prevent waste generation in the first place. This includes ordering only the necessary quantities of chemicals and designing experiments to use smaller scales.

  • Segregation is Key: Never mix different waste streams without first confirming their compatibility. For disposal purposes, the most critical segregation is between halogenated and non-halogenated organic wastes.[5][6] Mixing these streams significantly increases disposal costs and complexity.[5]

  • Clear and Correct Labeling: All waste containers must be accurately and clearly labeled with their contents to ensure safe handling and proper disposal by your institution's Environmental Health and Safety (EHS) office or a licensed contractor.[7][8]

  • Use Appropriate Containers: Waste must be stored in containers that are chemically compatible with the waste, in good condition, and have securely fitting lids.[8]

Hazard Profile Summary (Inferred)

Based on data from structurally similar compounds, the following hazard profile for 6-(tert-Butyl)chroman-4-one should be assumed for disposal purposes.

Hazard ConsiderationInferred Risk & Handling PrecautionSupporting Citation
Physical State Solid at room temperature.
Health Hazards May cause skin and serious eye irritation. Potentially harmful if swallowed or inhaled.[1]
Environmental Hazards Presumed to be toxic to aquatic life with long-lasting effects. Do not allow to enter drains or waterways.[1]
Chemical Class Non-halogenated aromatic ketone.[2]

Step-by-Step Disposal Protocol for 6-(tert-Butyl)chroman-4-one

This protocol provides a self-validating system for the safe disposal of pure 6-(tert-Butyl)chroman-4-one and solutions containing it.

Part 1: Personal Protective Equipment (PPE)
  • Minimum PPE: Before handling the chemical for disposal, ensure you are wearing standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile is typically sufficient for incidental contact).

Part 2: Waste Collection and Segregation
  • Select the Correct Waste Container:

    • Obtain a designated hazardous waste container from your institution's EHS office. This should be a robust, leak-proof container with a screw-top cap.[5]

    • Crucially, this container must be designated for NON-HALOGENATED ORGANIC WASTE .[6][7]

  • Label the Container:

    • Before adding any waste, affix a hazardous waste label to the container.[8]

    • Write "Hazardous Waste" clearly.

    • List all constituents, including "6-(tert-Butyl)chroman-4-one" and any solvents used. For mixtures, list all components.[7]

    • Indicate the start date of waste accumulation.[8]

  • Transfer the Waste:

    • For Solid Waste: Carefully transfer the solid 6-(tert-Butyl)chroman-4-one into the waste container using a clean spatula or scoop. Avoid creating dust. If the original container is empty, it should also be disposed of as hazardous waste unless fully decontaminated.

    • For Solutions: Carefully pour the solution containing 6-(tert-Butyl)chroman-4-one into the designated liquid waste container using a funnel.

  • Secure and Store the Waste Container:

    • Securely close the container cap. A waste container should be kept closed at all times except when waste is being actively added.[7][8]

    • Store the container in a designated satellite accumulation area within the laboratory. This area should be away from drains and high-traffic areas, and ideally within secondary containment (such as a large tray or tub) to contain any potential leaks.[8]

Part 3: Arranging for Final Disposal
  • Contact EHS: Once the waste container is full or you have no further need to add to it, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.

  • Final Disposal Method: Your EHS office will consolidate this waste with other non-halogenated organic materials. The ultimate disposal method for this type of waste is typically high-temperature incineration at a licensed facility or use as an alternative fuel source (fuel blending).[5][6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of 6-(tert-Butyl)chroman-4-one waste.

G start Start: Have 6-(tert-Butyl)chroman-4-one Waste is_mixed Is it mixed with other waste? start->is_mixed check_halogen Are any components halogenated (e.g., DCM, Chloroform)? is_mixed->check_halogen Yes non_halogen_container Collect in container labeled: 'NON-HALOGENATED ORGANIC WASTE' is_mixed->non_halogen_container No (Pure) check_halogen->non_halogen_container No halogen_container Collect in container labeled: 'HALOGENATED ORGANIC WASTE' check_halogen->halogen_container Yes ehs_pickup Store in Satellite Accumulation Area and arrange for EHS pickup. non_halogen_container->ehs_pickup halogen_container->ehs_pickup end End: Compliant Disposal ehs_pickup->end

Caption: Waste Segregation and Disposal Workflow.

By adhering to this structured guide, researchers and drug development professionals can ensure the safe, compliant, and environmentally responsible disposal of 6-(tert-Butyl)chroman-4-one, upholding the highest standards of scientific integrity and laboratory safety.

References

  • Apollo Scientific. (2023, July 10). Safety Data Sheet: 6-tert-Butyl-o-toluidine.
  • Fisher Scientific. (2010, March 9). Safety Data Sheet: 2,6-Di-tert-butyl-p-cresol.
  • Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet: 6-tert-Butyl-2,4-xylenol.
  • Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. University of North Carolina.
  • Sigma-Aldrich. (2025, September 22). Safety Data Sheet.
  • TEMarry. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • Smolecule. (n.d.). 6-Tert-butylchromone (6-tert-butyl-4H-chromene-4-one).
  • JoVE. (2017, July 14). Proper Handling and Disposal of Laboratory Waste. Journal of Visualized Experiments. Retrieved from [Link]

  • Fisher Scientific. (2015, March 25). Safety Data Sheet.
  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services.
  • OSHA Online Center. (2025, July 1). Resource Conservation and Recovery Act (RCRA). YouTube. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication. U.S. Department of Labor. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • How It Comes Together. (2025, June 10). What Is The Resource Conservation And Recovery Act (RCRA)? YouTube. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1030 - Bloodborne pathogens. U.S. Department of Labor. Retrieved from [Link]

  • Lion Technology Inc. (2025, June 30). 4 Hazardous Waste Characteristics Under RCRA. YouTube. Retrieved from [Link]

  • Washington State Department of Health. (2023, June 21). School Science Safety | Disposal of Hazardous Waste. YouTube. Retrieved from [Link]

  • Stericycle. (2026, February 2). Healthcare Waste Regulations: What Changed in 2025—and What to Watch in 2026.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(tert-Butyl)chroman-4-one
Reactant of Route 2
6-(tert-Butyl)chroman-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.